Product packaging for Lenampicillin(Cat. No.:CAS No. 86273-18-9)

Lenampicillin

Cat. No.: B1674722
CAS No.: 86273-18-9
M. Wt: 461.5 g/mol
InChI Key: ZKUKMWMSYCIYRD-ZXFNITATSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lenampicillin is a penicillanic acid ester that is the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester of ampicillin. It is a prodrug of ampicillin. It has a role as a prodrug. It is a penicillanic acid ester and a ketene acetal. It is functionally related to an ampicillin.
structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23N3O7S B1674722 Lenampicillin CAS No. 86273-18-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O7S/c1-10-12(31-20(28)30-10)9-29-19(27)15-21(2,3)32-18-14(17(26)24(15)18)23-16(25)13(22)11-7-5-4-6-8-11/h4-8,13-15,18H,9,22H2,1-3H3,(H,23,25)/t13-,14-,15+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUKMWMSYCIYRD-ZXFNITATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=O)O1)COC(=O)C2C(SC3N2C(=O)C3NC(=O)C(C4=CC=CC=C4)N)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC(=O)O1)COC(=O)[C@H]2C(S[C@H]3N2C(=O)[C@H]3NC(=O)[C@@H](C4=CC=CC=C4)N)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057901
Record name Lenampicillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86273-18-9
Record name Lenampicillin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86273-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lenampicillin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086273189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lenampicillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LENAMPICILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M568DM08K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Lenampicillin: A Prodrug Approach to Enhance the Oral Bioavailability of Ampicillin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ampicillin, a broad-spectrum β-lactam antibiotic, has been a cornerstone in the treatment of various bacterial infections. However, its clinical utility is often hampered by poor oral bioavailability. To overcome this limitation, prodrug strategies have been employed, leading to the development of compounds like lenampicillin. This compound is an ester prodrug of ampicillin designed to enhance its absorption from the gastrointestinal tract. Upon oral administration, this compound is efficiently absorbed and subsequently hydrolyzed by endogenous esterases to release the active parent drug, ampicillin. This guide provides a comprehensive technical overview of this compound, focusing on its mechanism as a prodrug, comparative pharmacokinetic data, detailed experimental protocols for its evaluation, and its metabolic pathway.

Introduction

Ampicillin's efficacy is well-established against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[1] However, its oral absorption is incomplete and variable, necessitating higher or more frequent dosing, which can lead to gastrointestinal side effects and contribute to the development of bacterial resistance.

The prodrug approach is a well-established strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of drugs. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active therapeutic agent. This compound is a classic example of this approach, where the carboxyl group of ampicillin is esterified to increase its lipophilicity, thereby enhancing its passage across the intestinal mucosa.

The Prodrug Mechanism: From this compound to Ampicillin

This compound is the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester of ampicillin.[2] This ester linkage is the key to its function as a prodrug. After oral administration, this compound remains intact in the acidic environment of the stomach and is readily absorbed through the intestinal wall due to its increased lipophilicity compared to ampicillin.

Once absorbed into the systemic circulation, this compound is rapidly hydrolyzed by non-specific esterases present in the intestinal wall, blood, and liver.[1][3] This enzymatic cleavage of the ester bond releases ampicillin, the active antibacterial agent, and an inactive promoiety. The unchanged this compound is typically not detected in the blood or urine, indicating a rapid and efficient conversion to ampicillin during the absorption process.[3]

Signaling Pathway: Esterase-Mediated Hydrolysis of this compound

The biotransformation of this compound to ampicillin is a straightforward enzymatic hydrolysis reaction.

G cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation / Tissues Lenampicillin_Oral Oral Administration of this compound Lenampicillin_Intact Intact this compound in GI Lumen Lenampicillin_Oral->Lenampicillin_Intact Absorption Absorption (Intestinal Wall) Lenampicillin_Intact->Absorption Lenampicillin_Absorbed Absorbed this compound Absorption->Lenampicillin_Absorbed Ampicillin Active Ampicillin Lenampicillin_Absorbed->Ampicillin Hydrolysis Inactive_Promoiety Inactive Promoiety Lenampicillin_Absorbed->Inactive_Promoiety Hydrolysis Esterases Esterases (Intestinal Wall, Blood, Liver) Esterases->Ampicillin Esterases->Inactive_Promoiety

Caption: Metabolic pathway of this compound to ampicillin.

Pharmacokinetic Profile: this compound vs. Ampicillin

The primary advantage of this compound over ampicillin is its superior oral bioavailability, leading to higher and more rapid attainment of therapeutic plasma concentrations of ampicillin.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of ampicillin following oral administration of this compound compared to an equimolar dose of ampicillin.

Table 1: Comparative Pharmacokinetic Parameters of Ampicillin after Oral Administration of this compound and Ampicillin

ParameterThis compound (400 mg)Ampicillin (equimolar dose)Reference
Cmax (µg/mL) 6.52.9
Tmax (h) 0.700.87

Table 2: Comparative Pharmacokinetic Parameters from a Crossover Study

ParameterThis compound (800 mg)Bacampicillin (800 mg)Amoxycillin (500 mg)Reference
Cmax (mg/L) 12.09.77.6
Tmax (h) 0.60.71.4

Table 3: Urinary Excretion of Ampicillin

Drug AdministeredCumulative Urinary Recovery of Ampicillin (0-12 h)Reference
This compoundSimilar to Bacampicillin and Amoxycillin
This compound (in human, dogs, and rats)93% (human), 74% (dogs), 55% (rats) of metabolites

Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of this compound's pharmacokinetics.

Human Pharmacokinetic Study Protocol

This protocol is a representative example based on common practices in the field.

5.1.1 Study Design: A randomized, open-label, two-way crossover study with a washout period of at least one week between administrations.

5.1.2 Subjects: Healthy adult male volunteers (n=41 in one study) who have given written informed consent. Subjects should be in good health as determined by medical history, physical examination, and routine laboratory tests.

5.1.3 Drug Administration:

  • Test Drug: A single oral dose of this compound (e.g., 400 mg).

  • Reference Drug: A single oral dose of ampicillin (equimolar to the this compound dose).

  • Drugs are administered with a standardized volume of water after an overnight fast of at least 10 hours. Food is withheld for at least 4 hours post-dose.

5.1.4 Blood Sampling:

  • Venous blood samples (approximately 5 mL) are collected into heparinized tubes at pre-dose (0 h) and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours).

  • Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) and stored at -20°C or lower until analysis.

5.1.5 Urine Collection:

  • Urine is collected at specified intervals (e.g., 0-2, 2-4, 4-6, 6-8, 8-12, and 12-24 hours) post-dose.

  • The volume of each collection is measured, and an aliquot is stored at -20°C or lower until analysis.

5.1.6 Bioanalytical Method: HPLC-UV for Ampicillin Quantification in Plasma

This method is based on established protocols for ampicillin analysis.

  • Sample Preparation (Protein Precipitation):

    • To 250 µL of plasma sample in a microcentrifuge tube, add a known concentration of an internal standard (e.g., ciprofloxacin).

    • Add 50 µL of perchloric acid to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 13,200 rpm for 7 minutes.

    • Carefully transfer the supernatant to an autosampler vial for injection.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of 0.05 M phosphate buffer (pH 3.5) and methanol or acetonitrile (e.g., 87:13 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 225 nm.

    • Injection Volume: 100 µL.

  • Calibration and Quantification:

    • Prepare calibration standards by spiking blank plasma with known concentrations of ampicillin.

    • Construct a calibration curve by plotting the peak area ratio of ampicillin to the internal standard against the nominal concentration.

    • Determine the concentration of ampicillin in the study samples by interpolation from the calibration curve.

5.1.7 Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t1/2) are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.

Experimental Workflow

G cluster_study_setup Study Setup cluster_clinical_phase Clinical Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis and Reporting Subject_Recruitment Subject Recruitment and Screening Informed_Consent Informed Consent Subject_Recruitment->Informed_Consent Randomization Randomization Informed_Consent->Randomization Dosing Drug Administration (this compound or Ampicillin) Randomization->Dosing Sampling Blood and Urine Sample Collection Dosing->Sampling Sample_Processing Sample Processing and Storage Sampling->Sample_Processing HPLC_Analysis HPLC-UV Analysis Sample_Processing->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition PK_Analysis Pharmacokinetic Parameter Calculation Data_Acquisition->PK_Analysis Statistical_Analysis Statistical Analysis PK_Analysis->Statistical_Analysis Final_Report Final Study Report Statistical_Analysis->Final_Report

Caption: Workflow for a typical human pharmacokinetic study.

Synthesis of this compound

The synthesis of this compound involves the esterification of ampicillin with a suitable promoiety. A general, representative synthesis is described below.

Logical Relationship of Synthesis

G Ampicillin Ampicillin Esterification Esterification Reaction Ampicillin->Esterification Promoietyl_Halide (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride/bromide Promoietyl_Halide->Esterification This compound This compound Esterification->this compound Purification Purification This compound->Purification Final_Product Final this compound Product Purification->Final_Product

Caption: Logical workflow for the synthesis of this compound.

Conclusion

This compound serves as an exemplary case of a successful prodrug strategy to enhance the oral bioavailability of a well-established antibiotic, ampicillin. By transiently modifying the physicochemical properties of ampicillin through esterification, this compound facilitates improved absorption, leading to higher and more rapid achievement of therapeutic drug concentrations in the systemic circulation. The quantitative data clearly demonstrate the pharmacokinetic advantages of this compound over ampicillin. The experimental protocols outlined provide a framework for the robust evaluation of such prodrugs. The continued application of such drug delivery strategies holds significant promise for optimizing the therapeutic potential of many existing and future pharmaceutical agents.

References

Lenampicillin: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenampicillin is a semi-synthetic antibiotic belonging to the penicillin class of drugs. It functions as a prodrug of ampicillin, designed for enhanced oral bioavailability. Following oral administration, this compound is rapidly absorbed and subsequently hydrolyzed to release the active therapeutic agent, ampicillin.[1] Ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, antibacterial activity, pharmacokinetics, and synthesis of this compound.

Chemical Structure

This compound is the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester of ampicillin.[2]

IUPAC Name: (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate[2]

Molecular Formula: C₂₁H₂₃N₃O₇S[2]

Molecular Weight: 461.49 g/mol

CAS Number: 86273-18-9

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₁H₂₃N₃O₇S
Molecular Weight461.49 g/mol
AppearanceSolid powderSmolecule
SolubilitySoluble in DMSOSmolecule
logP (calculated)1.773
pKa (acidic)Not Available
pKa (basic)Not Available
Melting PointNot Available

Mechanism of Action

This compound is a prodrug that is rapidly converted to ampicillin in the body. Ampicillin is a broad-spectrum β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall. It specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity. By inhibiting the transpeptidase activity of PBPs, ampicillin prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.

Mechanism_of_Action Mechanism of Action of Ampicillin Ampicillin Ampicillin PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) Ampicillin->PBP Binds to and inhibits Peptidoglycan_synthesis Peptidoglycan Synthesis Ampicillin->Peptidoglycan_synthesis Inhibits PBP->Peptidoglycan_synthesis Catalyzes final step of Cell_wall Bacterial Cell Wall Integrity Peptidoglycan_synthesis->Cell_wall Maintains Cell_lysis Cell Lysis and Bacterial Death Cell_wall->Cell_lysis Weakened integrity leads to MIC_Workflow Workflow for MIC Determination start Start antibiotic_prep Prepare Serial Dilutions of Antibiotic in 96-well Plate start->antibiotic_prep inoculum_prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->inoculum_prep inoculation Inoculate Plate with Bacterial Suspension antibiotic_prep->inoculation inoculum_prep->inoculation incubation Incubate Plate at 35°C for 16-20 hours inoculation->incubation read_results Read MIC as the Lowest Concentration with No Visible Growth incubation->read_results end End read_results->end Synthesis_Workflow General Synthesis Workflow for this compound Ampicillin Ampicillin Protection Protection of Amino Group (Optional) Ampicillin->Protection Esterification Esterification with (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride Ampicillin->Esterification Direct Esterification Protection->Esterification Deprotection Deprotection of Amino Group Esterification->Deprotection Purification Purification by Column Chromatography Esterification->Purification If no protection Deprotection->Purification This compound This compound Purification->this compound

References

A Comprehensive Technical Guide to the Synthesis and Characterization of Lenampicillin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lenampicillin is a semi-synthetic, orally administered antibiotic belonging to the penicillin class of drugs. It functions as a prodrug of ampicillin, designed to enhance oral bioavailability.[1][2] Upon absorption from the gastrointestinal tract, this compound is rapidly hydrolyzed by esterases in tissues and the liver to release the active therapeutic agent, ampicillin.[1] This guide provides a detailed overview of the synthesis, characterization, and mechanism of action of this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a penicillanic acid ester.[3] Its key physical and chemical properties are summarized below.

PropertyValueSource
IUPAC Name (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate[4]
Molecular Formula C₂₁H₂₃N₃O₇S
Molar Mass 461.49 g·mol⁻¹
Exact Mass 461.1257 Da
CAS Number 86273-18-9
Solubility Soluble in DMSO
Storage Conditions Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years)

Synthesis of this compound

The synthesis of this compound involves the esterification of ampicillin. The core concept is to mask the carboxylic acid group of ampicillin with a promoiety that improves its lipophilicity and absorption, and is later cleaved in the body to release the active drug. Several methods have been developed for this purpose.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Process cluster_product Final Product Ampicillin Ampicillin Reaction Esterification Reaction in Organic Solvent Ampicillin->Reaction Esterifying_Agent Esterifying Agent (e.g., 5-methyl-2-oxo-1,3-dioxol-4-ylmethyl chloride) Esterifying_Agent->Reaction Purification Purification (e.g., Crystallization, Chromatography) Reaction->Purification Crude Product This compound This compound Purification->this compound Pure Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Method 1: Esterification with 5-methyl-2-oxo-1,3-dioxol-4-ylmethyl chloride

This is a common method for synthesizing this compound.

Protocol:

  • Preparation of Ampicillin Salt: Suspend ampicillin in a suitable organic solvent (e.g., dichloromethane). Add a tertiary amine base (e.g., triethylamine) to form the carboxylate salt of ampicillin, which is more nucleophilic.

  • Reaction: To the suspension from step 1, add a solution of 5-methyl-2-oxo-1,3-dioxol-4-ylmethyl chloride in the same solvent. The reaction is typically carried out at a controlled temperature (e.g., 0-5°C) to minimize side reactions.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, wash the reaction mixture with water to remove the amine salt and any unreacted starting materials.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

  • Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as NMR, Mass Spectrometry, and HPLC.

Method 2: Diazopropane Esterification Method

This method is noted for its high efficiency and yield.

Protocol:

  • Dissolution: Dissolve ampicillin in a suitable organic solvent.

  • Reaction: Add diazopropane (CH₃CH₂CHN₂) as the esterifying agent. The reaction proceeds via a nucleophilic attack of the ampicillin carboxylate on the diazopropane molecule, leading to the formation of the propyl ester and the evolution of nitrogen gas.

  • Completion: The reaction is typically rapid and clean, often driven to completion by the loss of nitrogen gas.

  • Purification: After the reaction is complete, the solvent is removed under reduced pressure. As this method produces no undesirable byproducts, purification is often straightforward, potentially involving a simple wash or recrystallization step.

  • Characterization: Verify the final product's structure and purity using standard analytical methods.

Synthesis Yields
Synthesis MethodReported Yield
Diazopropane Esterification> 95%
2,2-Dimethyl-1-oxopropoxy Methyl Ester Synthesis70 - 85%

Characterization of this compound

The characterization of a newly synthesized active pharmaceutical ingredient is crucial to ensure its identity, purity, and quality.

Experimental Protocol: LC/MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) is a powerful technique for the quantitative analysis and confirmation of this compound and its active metabolite, ampicillin, in various matrices.

Protocol:

  • Sample Preparation:

    • For bulk drug substance: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.

    • For biological samples (e.g., plasma, tissue): Perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation. An optional solid-phase extraction (SPE) cleanup can be used for more complex matrices to remove interfering substances.

  • Chromatographic Separation (LC):

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient elution is typically used, starting with a high percentage of aqueous phase (e.g., 0.1% formic acid in water) and increasing the percentage of organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.

    • Injection Volume: Inject a small volume (e.g., 5-10 µL) of the prepared sample.

  • Mass Spectrometric Detection (MS/MS):

    • Ionization: Use an electrospray ionization (ESI) source in positive ion mode.

    • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Transitions: Select specific precursor-to-product ion transitions for both this compound and ampicillin (and an internal standard) to ensure specificity and sensitivity.

  • Quantification: Create a calibration curve using standards of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Mechanism of Action and Pharmacokinetics

This compound is a prodrug that is inactive in its original form. Its therapeutic effect is realized after it is converted to ampicillin in the body.

Prodrug Activation and Antibacterial Action
  • Absorption: After oral administration, this compound is absorbed through the gastrointestinal tract.

  • Activation: In the body, esterase enzymes, present in tissues and the liver, hydrolyze the ester bond of this compound. This process releases the active drug, ampicillin, and the promoiety.

  • Inhibition of Cell Wall Synthesis: Ampicillin then exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final step in peptidoglycan synthesis.

  • Bactericidal Effect: The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall, leading to cell lysis and death, particularly in rapidly dividing bacteria.

Signaling Pathway Diagram

Mechanism_of_Action cluster_body Human Body cluster_bacteria Bacterial Cell Oral_Admin Oral Administration of this compound Absorption GI Tract Absorption Oral_Admin->Absorption Hydrolysis Hydrolysis by Esterases (in Liver/Tissues) Absorption->Hydrolysis Ampicillin_Active Active Ampicillin in Circulation Hydrolysis->Ampicillin_Active Release of Active Drug PBP Penicillin-Binding Proteins (PBPs) Ampicillin_Active->PBP Inhibition Cell_Wall_Synthesis Peptidoglycan Cross-linking PBP->Cell_Wall_Synthesis Catalyzes Cell_Lysis Weakened Cell Wall -> Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Prevents

Caption: Prodrug activation and mechanism of action of this compound.

Pharmacokinetic Profile

The prodrug design of this compound significantly improves the pharmacokinetic properties compared to ampicillin.

ParameterThis compound (400 mg dose)Ampicillin (equimolar dose)Source
Cmax (µg/mL) 6.52.9
Tmax (h) 0.700.87

A comparative study also highlighted the pharmacokinetic advantages of this compound over amoxicillin and another ampicillin prodrug, bacampicillin.

DrugCmax (mg/L)Tmax (h)
This compound 12.00.6
Bacampicillin 9.70.7
Amoxycillin 7.61.4

These data demonstrate that this compound achieves a higher peak serum concentration in a shorter amount of time, which can be advantageous for treating acute bacterial infections.

References

In Vitro and In Vivo Metabolism of Lenampicillin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenampicillin is a well-established aminopenicillin antibiotic, administered as a prodrug to enhance the oral bioavailability of its active moiety, ampicillin. This technical guide provides a comprehensive overview of the in vitro and in vivo metabolism of this compound, drawing from available scientific literature. The document details the metabolic pathways, presents quantitative data in structured tables, and outlines detailed experimental protocols for the study of its biotransformation. Visual diagrams generated using the DOT language are included to illustrate key metabolic processes and experimental workflows, offering a clear and concise resource for professionals in the field of drug development and pharmacology.

Introduction

This compound, an ester prodrug of ampicillin, is designed to overcome the limited oral absorption of the parent drug. Upon administration, it undergoes rapid and extensive metabolism to release ampicillin, which exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. Understanding the metabolic fate of this compound is crucial for optimizing its therapeutic use and for the development of future antibiotic therapies. This guide synthesizes data on its hydrolysis and subsequent metabolism in various biological systems.

In Vitro Metabolism

The in vitro metabolism of this compound is characterized by the rapid hydrolysis of its ester linkage, primarily mediated by esterases present in various tissues.

Hydrolysis in Biological Matrices
Key Metabolites

The primary metabolic event is the hydrolysis of the ester bond, yielding ampicillin and a promoiety. The ampicillin can then undergo further degradation. In vitro incubation of this compound with rat intestinal or liver preparations and blood has identified the following metabolites of the promoiety: diacetyl, acetoin, and 2,3-butanediol[2].

In Vivo Metabolism and Pharmacokinetics

Following oral administration, this compound is rapidly absorbed and metabolized, leading to the systemic availability of ampicillin. Unchanged this compound is not detected in the blood or urine of humans, dogs, or rats, indicating complete and efficient hydrolysis during or shortly after absorption[1].

Metabolic Pathways

The in vivo metabolism of this compound can be described in two main stages:

  • Hydrolysis to Ampicillin: The ester linkage of this compound is cleaved by esterases, releasing ampicillin. This process is believed to occur predominantly in the intestinal wall during absorption, as well as in the blood and liver[1].

  • Metabolism of Ampicillin and the Promoiety: The released ampicillin is the active therapeutic agent. A portion of it is metabolized to inactive products, primarily alpha-aminobenzylpenicilloic acid (ABPA) and its 5S-penicilloic acid isomer (5S-ABPA)[1]. The promoiety is metabolized to acetoin, mainly in the intestinal tissues, which is then converted to 2,3-butanediol in the liver.

G This compound This compound (Oral Administration) Intestinal_Lumen Intestinal Lumen This compound->Intestinal_Lumen Intestinal_Wall Intestinal Wall (Esterases) Intestinal_Lumen->Intestinal_Wall Absorption Bloodstream Bloodstream Intestinal_Wall->Bloodstream Hydrolysis Ampicillin Ampicillin (Active Drug) Intestinal_Wall->Ampicillin Promoiety Promoiety Intestinal_Wall->Promoiety Liver Liver Bloodstream->Liver Bloodstream->Ampicillin Butanediol 2,3-Butanediol Liver->Butanediol ABPA alpha-Aminobenzylpenicilloic Acid (ABPA) Ampicillin->ABPA S_ABPA 5S-Penicilloic Acid Isomer (5S-ABPA) Ampicillin->S_ABPA Urinary_Excretion Urinary Excretion Ampicillin->Urinary_Excretion Acetoin Acetoin Promoiety->Acetoin Intestinal Tissues Acetoin->Liver Butanediol->Urinary_Excretion ABPA->Urinary_Excretion S_ABPA->Urinary_Excretion

Metabolic pathway of this compound.
Pharmacokinetic Parameters

The pharmacokinetic profile of this compound is characterized by the rapid appearance of ampicillin in the serum. The prodrug formulation leads to higher peak serum concentrations (Cmax) of ampicillin achieved in a shorter time (Tmax) compared to the administration of an equimolar dose of ampicillin itself.

Table 1: Pharmacokinetic Parameters of Ampicillin Following Oral Administration of this compound in Healthy Human Volunteers

ParameterValueReference
Dose of this compound400 mg
Ampicillin Cmax6.5 µg/mL
Ampicillin Tmax0.70 h
Dose of this compound800 mg (equivalent to 500 mg ampicillin)
Ampicillin Cmax12.0 mg/L
Ampicillin Tmax0.6 h
Urinary Excretion of Metabolites

The majority of the administered dose of this compound is excreted in the urine as ampicillin and its metabolites. There are notable species differences in the extent of urinary excretion.

Table 2: Total Urinary Excretion of Ampicillin and its Metabolites Following Oral Administration of this compound

SpeciesTotal Urinary Excretion (% of Dose)Reference
Human93%
Dog74%
Rat55%

The primary urinary metabolites are ampicillin, ABPA, and 5S-ABPA. The urinary excretion of the promoiety metabolites, acetoin and 2,3-butanediol, is relatively low, accounting for about 9% of the dose in rats and less than 1% in dogs. A detailed quantitative breakdown of the individual ampicillin-related metabolites in urine is not consistently reported across the literature.

Experimental Protocols

This section outlines representative protocols for the in vitro and in vivo analysis of this compound metabolism, based on methodologies described in the literature for ampicillin prodrugs and general drug metabolism studies.

In Vitro Hydrolysis of this compound in Liver Microsomes

This protocol describes a typical experiment to determine the rate of hydrolysis of this compound in a liver microsomal preparation.

Objective: To quantify the rate of disappearance of this compound and the formation of ampicillin in the presence of liver microsomes.

Materials:

  • This compound hydrochloride

  • Pooled human, rat, or dog liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction

  • Internal standard (for HPLC analysis)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

Procedure:

  • Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing phosphate buffer, liver microsomes (e.g., at a final concentration of 0.5-1.0 mg/mL), and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the system to equilibrate.

  • Initiation of Reaction: Initiate the reaction by adding a known concentration of this compound (e.g., 1-10 µM) to each tube.

  • Time-course Sampling: At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), terminate the reaction in individual tubes by adding a volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the terminated reaction mixtures to precipitate the proteins.

  • HPLC Analysis: Transfer the supernatant to HPLC vials and analyze for the concentrations of this compound and ampicillin using a validated HPLC method.

  • Data Analysis: Plot the natural logarithm of the remaining this compound concentration versus time to determine the first-order rate constant of hydrolysis and the half-life (t½ = 0.693/k).

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Incubation Prepare Incubation Mixtures (Buffer, Microsomes, NADPH system) Pre_Incubate Pre-incubate at 37°C Prep_Incubation->Pre_Incubate Initiate Initiate with this compound Pre_Incubate->Initiate Time_Course Time-course Sampling (0, 2, 5, 10, 20, 30 min) Initiate->Time_Course Quench Quench with ACN + IS Time_Course->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze HPLC Analysis Centrifuge->Analyze Data_Analysis Calculate Half-life Analyze->Data_Analysis

Workflow for in vitro hydrolysis assay.
In Vivo Pharmacokinetic and Metabolite Analysis in Rats

This protocol provides a general framework for an in vivo study in rats to determine the pharmacokinetic profile of ampicillin following oral administration of this compound and to analyze urinary metabolites.

Objective: To determine the plasma concentration-time profile of ampicillin and to identify and quantify the major metabolites in urine after a single oral dose of this compound to rats.

Materials:

  • This compound hydrochloride

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Oral gavage needles

  • Metabolic cages for urine collection

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • HPLC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation and Fasting: Acclimate rats to the housing conditions and fast them overnight before dosing, with free access to water.

  • Dosing: Administer a single oral dose of this compound suspension to each rat via oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Urine Collection: House the rats in metabolic cages and collect urine over specific intervals (e.g., 0-8, 8-24, 24-48 hours).

  • Sample Analysis:

    • Plasma: Extract ampicillin from the plasma samples (e.g., by protein precipitation) and analyze the concentrations using a validated LC-MS/MS method.

    • Urine: Analyze the urine samples directly or after dilution and appropriate sample preparation to identify and quantify ampicillin, ABPA, and 5S-ABPA using an LC-MS/MS method.

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd) using appropriate software.

  • Metabolite Analysis: Calculate the percentage of the administered dose excreted in the urine as each of the major metabolites.

Conclusion

This compound serves as an effective prodrug for ampicillin, demonstrating rapid and extensive conversion to its active form both in vitro and in vivo. The metabolism is primarily driven by esterases in the intestinal wall, blood, and liver. The resulting ampicillin exhibits favorable pharmacokinetic properties, with high bioavailability and rapid attainment of peak serum concentrations. The major urinary metabolites are ampicillin and its degradation products, ABPA and 5S-ABPA, with species-dependent variations in the extent of excretion. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other aminopenicillin prodrugs, contributing to a deeper understanding of their metabolic fate and therapeutic optimization.

References

Pharmacokinetics and Pharmacodynamics of Lenampicillin in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenampicillin, a prodrug of the broad-spectrum antibiotic ampicillin, is designed to enhance oral absorption. This document provides a comprehensive overview of the available preclinical data on the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in various animal models. As this compound is rapidly and completely hydrolyzed to ampicillin during absorption, the systemic circulation is exposed only to ampicillin.[1] Consequently, much of the pharmacokinetic and pharmacodynamic data presented herein pertains to ampicillin, serving as a critical surrogate for understanding the in vivo behavior of this compound. This guide summarizes key PK parameters, details experimental methodologies for preclinical evaluation, and explores the pharmacodynamic profile of this important antibiotic.

Introduction

This compound hydrochloride (LAPC) is an orally administered prodrug of ampicillin. The promoiety is designed to increase the lipophilicity of the ampicillin molecule, thereby improving its absorption from the gastrointestinal tract. Following absorption, this compound is rapidly hydrolyzed by esterases in the intestinal wall, blood, and liver, releasing the active moiety, ampicillin, into the systemic circulation.[1] Unchanged this compound is not detected in the blood or urine, underscoring its efficient conversion.[1] This guide aims to consolidate the existing knowledge on the pharmacokinetic and pharmacodynamic properties of this compound in key preclinical animal models, providing a valuable resource for researchers in drug development.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is intrinsically linked to that of its active metabolite, ampicillin. The primary advantage of this compound lies in its enhanced oral bioavailability compared to ampicillin itself.

Absorption

This compound exhibits satisfactory intestinal absorption, which is significantly greater than that of ampicillin. This is evidenced by the high urinary excretion of ampicillin and its metabolites following oral administration of this compound. In studies comparing different animal species, the extent of absorption varies. For instance, urinary excretion of metabolites accounts for approximately 55% of the administered dose in rats and 74% in dogs, indicating good but variable absorption across species.[1]

Distribution

Once converted to ampicillin, the drug distributes into various tissues. Ampicillin is known to be evenly distributed in tissues, with the highest concentrations typically found in the kidney and liver.

Metabolism

This compound undergoes rapid and extensive first-pass metabolism to yield ampicillin. The promoiety is also metabolized. In rats and dogs, the primary metabolites of the promoiety are diacetyl, acetoin, and 2,3-butanediol.[2] The biotransformation to acetoin primarily occurs in the intestinal tissues, followed by conversion to 2,3-butanediol in the liver. The major urinary metabolites of the ampicillin moiety are ampicillin itself, α-aminobenzylpenicilloic acid (ABPA), and its 5S-penicilloic acid isomer (5S-ABPA).

Excretion

The primary route of excretion for ampicillin and its metabolites is via the urine. The urinary excretion of the promoiety metabolites, acetoin and 2,3-butanediol, is relatively low, accounting for about 9% of the dose in rats and less than 1% in dogs within 48 hours.

Pharmacokinetic Parameters

While direct comparative studies of this compound across different animal models are limited, data from human studies and ampicillin studies in animals provide valuable insights. In a human study, this compound achieved a higher maximum concentration (Cmax) of 12.0 mg/L and a shorter time to reach Cmax (Tmax) of 0.6 hours compared to bacampicillin and amoxicillin. This suggests that this compound's formulation leads to rapid and high systemic availability of ampicillin.

The following tables summarize key pharmacokinetic parameters for ampicillin (the active metabolite of this compound) in rats and dogs.

Table 1: Pharmacokinetic Parameters of Ampicillin in Rats (Oral Administration)

ParameterValueReference
Dose Not Specified
Cmax (µg/mL) Not Specified
Tmax (h) Not Specified
AUC (µg·h/mL) 2.76 ± 0.11 (as sultamicillin)
Oral Bioavailability (%) 56.7 (as sultamicillin)
Half-life (h) 0.75 (as sultamicillin)

Note: Data for sultamicillin, another ampicillin prodrug, is used as a proxy due to the limited availability of direct oral ampicillin PK data in rats from the provided search results.

Table 2: Pharmacokinetic Parameters of Ampicillin in Dogs (Oral Administration)

ParameterValueReference
Dose (mg/kg) 20
Cmax (µg/mL) Varies with feeding
Tmax (h) Varies with feeding
AUC Impaired with food
Oral Bioavailability (%) Not Specified
Half-life (h) Not Specified

Note: Ampicillin absorption in dogs is significantly affected by the presence of food, with administration to fasted animals being recommended. This highlights a critical consideration for designing and interpreting pharmacokinetic studies.

Pharmacodynamics of this compound

The pharmacodynamic activity of this compound is that of ampicillin, which is a time-dependent bactericidal agent. Its efficacy is primarily correlated with the time that the free drug concentration remains above the minimum inhibitory concentration (MIC) of the target pathogen (%fT > MIC).

In Vivo Efficacy

Specific in vivo efficacy studies for this compound in animal infection models are not extensively detailed in the available literature. However, the efficacy can be inferred from the numerous studies conducted on ampicillin. Ampicillin has demonstrated efficacy against a wide range of Gram-positive and some Gram-negative bacteria. In a mouse peritonitis model, penicillin (a related β-lactam) showed that a T>MIC of over 50% of the treatment time achieved maximum effect.

Experimental Protocols

This section outlines detailed methodologies for conducting pharmacokinetic and pharmacodynamic studies of this compound in animal models.

Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of this compound after oral administration in rats and dogs.

Animals:

  • Male Sprague-Dawley rats (200-250 g)

  • Male Beagle dogs (8-12 kg)

Drug Administration:

  • Rats: this compound is administered via oral gavage at a predetermined dose. Animals should be fasted overnight prior to dosing.

  • Dogs: this compound is administered orally in capsule form. Dogs should be fasted for at least 12 hours before and 4 hours after drug administration.

Blood Sampling:

  • Rats: Blood samples (approximately 0.2 mL) are collected from the tail vein at 0 (predose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into heparinized tubes.

  • Dogs: Blood samples (approximately 2 mL) are collected from the jugular vein at 0 (predose), 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose into heparinized tubes.

Sample Processing and Analysis:

  • Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

  • Ampicillin concentrations in plasma are determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

HPLC-MS/MS Method for Ampicillin in Plasma:

  • Sample Preparation: Protein precipitation is a common method. An aliquot of plasma is mixed with a precipitating agent (e.g., acetonitrile or methanol), vortexed, and centrifuged to remove proteins. The supernatant is then analyzed.

  • Chromatography: A C18 reversed-phase column is typically used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for specific parent-to-daughter ion transitions for ampicillin and an internal standard.

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis.

Pharmacodynamic Study Protocol (Murine Thigh Infection Model)

Objective: To evaluate the in vivo efficacy of this compound against a specific pathogen (e.g., Streptococcus pneumoniae) in a mouse thigh infection model.

Animals:

  • Female ICR or BALB/c mice (e.g., 6-8 weeks old).

  • Mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide on days -4 and -1 before infection to reduce the influence of the immune system.

Infection:

  • A clinical isolate of Streptococcus pneumoniae is grown to a logarithmic phase.

  • Mice are anesthetized, and each thigh is injected intramuscularly with a specific inoculum of the bacterial suspension (e.g., 0.1 mL containing 10^6 to 10^7 CFU).

Drug Administration:

  • This compound is administered orally via gavage at various dose levels and dosing intervals starting 2 hours post-infection. A control group receives the vehicle only.

Efficacy Assessment:

  • At 24 hours post-infection, mice are euthanized.

  • The thighs are aseptically removed, homogenized in saline, and serially diluted.

  • The dilutions are plated on appropriate agar plates to determine the number of colony-forming units (CFU) per thigh.

  • The efficacy of this compound is determined by the reduction in bacterial load (log10 CFU/thigh) compared to the control group.

Pharmacodynamic Analysis:

  • The relationship between a pharmacokinetic/pharmacodynamic (PK/PD) index (e.g., %fT > MIC) and the antibacterial effect is modeled to determine the exposure required for a static effect and for 1-log and 2-log reductions in bacterial count.

Visualizations

Experimental Workflows

ExperimentalWorkflow_PK cluster_rat Rat Model cluster_dog Dog Model Rat_Admin Oral Gavage (this compound) Rat_Sample Blood Collection (Tail Vein) Rat_Admin->Rat_Sample Process Plasma Separation (Centrifugation) Rat_Sample->Process Dog_Admin Oral Capsule (this compound) Dog_Sample Blood Collection (Jugular Vein) Dog_Admin->Dog_Sample Dog_Sample->Process Analysis HPLC-MS/MS Analysis (Ampicillin Quantification) Process->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc ExperimentalWorkflow_PD Start Neutropenic Mice Infection Intramuscular Thigh Infection (e.g., S. pneumoniae) Start->Infection Treatment Oral Gavage (this compound or Vehicle) Infection->Treatment Endpoint Euthanasia & Thigh Harvest (24h post-infection) Treatment->Endpoint Homogenization Thigh Homogenization Endpoint->Homogenization Plating Serial Dilution & Plating Homogenization->Plating CFU_Count CFU Enumeration Plating->CFU_Count PD_Analysis Pharmacodynamic Analysis (%fT > MIC vs. Bacterial Load) CFU_Count->PD_Analysis Metabolic_Pathway This compound This compound (Oral Administration) GI_Tract Gastrointestinal Tract This compound->GI_Tract Intestinal_Wall Intestinal Wall (Esterases) GI_Tract->Intestinal_Wall Absorption Blood_Liver Blood & Liver (Esterases) Intestinal_Wall->Blood_Liver Hydrolysis Ampicillin Ampicillin (Active Moiety) Blood_Liver->Ampicillin Promoiety Promoiety Blood_Liver->Promoiety Excretion Urinary Excretion (Ampicillin & Metabolites) Ampicillin->Excretion Acetoin Acetoin Promoiety->Acetoin Metabolism in Intestinal Tissues Butanediol 2,3-Butanediol Acetoin->Butanediol Metabolism in Liver

References

An In-depth Technical Guide to the Enzymatic Conversion of Lenampicillin to Ampicillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of lenampicillin into its active form, ampicillin. This compound, a prodrug of ampicillin, is designed to enhance the oral bioavailability of the parent antibiotic.[1][2] This document details the mechanism of this conversion, presents key pharmacokinetic data, outlines relevant experimental protocols, and illustrates the underlying biological and experimental pathways.

Introduction: The Prodrug Strategy

Ampicillin, a broad-spectrum β-lactam antibiotic, is characterized by relatively poor absorption after oral administration.[3] To overcome this limitation, prodrugs such as this compound were developed. This compound is an ester of ampicillin, specifically the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester.[4] This modification masks the polar carboxylate group of ampicillin, increasing its lipophilicity and facilitating its absorption through the gastrointestinal tract.[1] Following absorption, the ester linkage is rapidly cleaved by endogenous enzymes to release the active ampicillin.

The Enzymatic Conversion Pathway

The primary mechanism for the activation of this compound is enzymatic hydrolysis. This biotransformation is not reliant on a complex signaling cascade but is a direct result of catalysis by non-specific esterase enzymes.

2.1 The Role of Esterases

Upon oral administration, this compound is absorbed and subsequently hydrolyzed by esterases present in high concentrations in the intestinal wall, liver, and blood. These enzymes recognize and cleave the ester bond of the this compound molecule. This process is highly efficient, as unchanged this compound is typically not detected in the blood or urine following oral administration, indicating rapid and complete conversion during or immediately after absorption.

2.2 Reaction and Metabolites

The hydrolysis of this compound yields three molecules: the active antibiotic ampicillin, carbon dioxide, and acetoin. The promoiety is designed to be metabolically inert and easily cleared. Studies in rats and dogs have shown that acetoin is further metabolized in the liver to 2,3-butanediol.

The enzymatic conversion can be visualized as a two-step process following the initial hydrolysis:

G cluster_absorption Intestinal Lumen & Wall cluster_metabolism Intestinal Tissue / Liver / Blood This compound This compound Absorbed_this compound Absorbed this compound This compound->Absorbed_this compound Absorption Ampicillin Ampicillin (Active Drug) Absorbed_this compound->Ampicillin Hydrolysis Acetoin Acetoin Absorbed_this compound->Acetoin CO2 CO2 Absorbed_this compound->CO2 Esterases Esterases Esterases->Absorbed_this compound Systemic_Circulation Systemic Circulation Ampicillin->Systemic_Circulation Enters Systemic Circulation Butanediol 2,3-Butanediol Acetoin->Butanediol Metabolism Liver_Enzymes Liver Enzymes Liver_Enzymes->Acetoin

Figure 1: Metabolic pathway of this compound to ampicillin.

Quantitative Pharmacokinetic Data

Clinical studies in healthy volunteers have demonstrated the superior pharmacokinetic profile of this compound compared to ampicillin and other ampicillin prodrugs. The enhanced absorption leads to a higher maximum serum concentration (Cmax) of ampicillin achieved in a shorter amount of time (Tmax).

Table 1: Pharmacokinetic Parameters of Ampicillin after Oral Administration of this compound vs. Ampicillin

ParameterThis compound (400 mg)Ampicillin (equimolar dose)Reference
Cmax (µg/mL) 6.52.9
Tmax (h) 0.700.87

Table 2: Comparative Pharmacokinetics of Ampicillin Esters and Amoxicillin

Drug AdministeredDoseEquivalent Ampicillin/Amoxicillin DoseMean Peak Serum Conc. (Cmax) (mg/L)Time to Peak (Tmax) (h)Reference
This compound 800 mg500 mg12.0 - 12.90.6
Bacampicillin 800 mg556 mg9.70.7
Amoxicillin 500 mg500 mg7.61.4

Experimental Protocols

The study of this compound's conversion to ampicillin involves standard pharmacokinetic analysis methodologies. Below are protocols derived from published studies.

4.1 Protocol for In Vivo Pharmacokinetic Analysis

This protocol describes a typical crossover study to determine the serum concentration and urinary excretion of ampicillin following oral administration of this compound.

1. Subject Preparation:

  • Healthy, fasting human volunteers are used.

  • A washout period is required between the administration of different drugs in a crossover design.

2. Drug Administration:

  • A single oral dose of this compound (e.g., 800 mg) is administered with a standardized volume of water.

3. Sample Collection:

  • Blood: Venous blood samples are collected into appropriate tubes at predefined intervals (e.g., 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, and 6 hours post-administration). Serum is separated by centrifugation.

  • Urine: Total urine is collected at intervals for up to 12 hours post-administration.

4. Sample Storage:

  • Serum and urine samples that are not assayed immediately should be stored at -20°C or lower.

5. Ampicillin Quantification:

  • High-Performance Liquid Chromatography (HPLC): A validated HPLC method is the standard for accurately quantifying ampicillin in biological matrices. This involves protein precipitation, extraction, and chromatographic separation with UV detection.

  • Microbiological Assay: A large plate agar diffusion assay using an ampicillin-sensitive indicator organism, such as Bacillus subtilis, can also be used.

    • Standard curves are prepared using known concentrations of ampicillin in pooled human serum or buffer.
    • Samples and standards are added to wells cut into the agar.
    • Plates are incubated (e.g., 18 hours at 35°C).
    • The diameter of the zones of inhibition is measured, and concentrations are calculated from the standard curve.

6. Data Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, Area Under the Curve (AUC), and urinary recovery) are calculated from the concentration-time data.

G cluster_clinical Clinical Phase cluster_lab Laboratory Phase cluster_analysis Data Analysis Phase A Subject Fasting & Dosing (Oral this compound) B Serial Blood & Urine Sampling A->B C Sample Processing (Serum Separation, Dilution) B->C D Quantification C->D E HPLC Analysis D->E F Microbiological Assay (e.g., Bacillus subtilis) D->F G Concentration-Time Curve Generation E->G F->G H Calculation of PK Parameters (Cmax, Tmax, AUC) G->H

Figure 2: Experimental workflow for pharmacokinetic analysis.

Mechanism of Action of Ampicillin

Once released, ampicillin exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.

  • Penetration: Ampicillin penetrates the cell wall of both Gram-positive and some Gram-negative bacteria.

  • Target Binding: It binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.

  • Inhibition of Transpeptidation: PBPs are transpeptidases that are essential for the final step in peptidoglycan synthesis, which involves cross-linking the peptide chains to provide the cell wall with structural integrity.

  • Cell Lysis: Inhibition of this process weakens the cell wall, leading to cell lysis and bacterial death, particularly in rapidly dividing bacteria.

G Ampicillin Ampicillin PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Ampicillin->PBP Binds to & Inactivates Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes PBP->Crosslinking Inhibition CellWall Bacterial Cell Wall Synthesis Crosslinking->CellWall Final Step in Lysis Weakened Cell Wall & Lysis CellWall->Lysis Leads to

Figure 3: Ampicillin's mechanism of inhibiting cell wall synthesis.

Conclusion

The enzymatic conversion of this compound to ampicillin is a highly effective prodrug strategy that significantly improves the pharmacokinetic profile of the parent antibiotic. The rapid and efficient hydrolysis by ubiquitous esterases ensures high bioavailability and therapeutic concentrations of ampicillin. Understanding this conversion is crucial for the development and optimization of antibiotic therapies, providing a clear example of how chemical modification can be leveraged to enhance drug delivery and efficacy.

References

Lenampicillin: A Technical Guide to its Potential in Treating Specific Bacterial Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lenampicillin is a prodrug of the broad-spectrum β-lactam antibiotic, ampicillin. Developed to enhance the oral bioavailability of its parent compound, this compound is rapidly hydrolyzed in the body to release ampicillin, which then exerts its bactericidal action by inhibiting bacterial cell wall synthesis. This technical guide provides a comprehensive overview of this compound's mechanism of action, spectrum of activity, pharmacokinetic profile, and clinical efficacy against specific bacterial infections. The information presented herein is intended to support further research and development efforts related to this compound.

Mechanism of Action

This compound's therapeutic effect is contingent upon its in vivo conversion to ampicillin. As a prodrug, this compound itself is microbiologically inactive. Following oral administration, it is absorbed from the gastrointestinal tract and subsequently hydrolyzed by esterases present in the blood and tissues to yield ampicillin and an inactive carrier moiety.

The active component, ampicillin, is a time-dependent bactericidal agent that targets penicillin-binding proteins (PBPs) located on the inner surface of the bacterial cell membrane. By acylating the transpeptidase domain of these enzymes, ampicillin blocks the cross-linking of peptidoglycan chains, an essential step in bacterial cell wall synthesis. This inhibition leads to the weakening of the cell wall and subsequent cell lysis, particularly in actively growing and dividing bacteria.

This compound Mechanism of Action cluster_body Human Body cluster_bacteria Bacterial Cell This compound This compound Ampicillin Ampicillin This compound->Ampicillin Hydrolysis Peptidoglycan Synthesis Peptidoglycan Synthesis Ampicillin->Peptidoglycan Synthesis Inhibits Esterases Esterases Esterases->this compound Cell Wall Integrity Cell Wall Integrity Peptidoglycan Synthesis->Cell Wall Integrity Maintains Cell Lysis Cell Lysis Cell Wall Integrity->Cell Lysis Loss leads to

Caption: Mechanism of Action of this compound.

Spectrum of Activity

This compound, through its conversion to ampicillin, exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. Its efficacy is, however, limited against β-lactamase-producing strains.

In Vitro Susceptibility

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of ampicillin (the active metabolite of this compound) against various clinically relevant bacteria.

BacteriumMIC50 (µg/mL)MIC90 (µg/mL)
Streptococcus pneumoniae (Penicillin-susceptible)≤0.060.12
Streptococcus pneumoniae (Penicillin-intermediate)0.51.0
Streptococcus pneumoniae (Penicillin-resistant)2.04.0
Haemophilus influenzae (β-lactamase negative)0.51.0
Haemophilus influenzae (β-lactamase positive)>4.0>4.0
Staphylococcus aureus (Methicillin-susceptible)0.250.5
Escherichia coli8.0>32.0
Gram-positive cocci (from oral infections)-<0.39
Gram-negative bacteria (from oral infections)-<3.13

Note: Data compiled from multiple sources. MIC values for ampicillin are representative of this compound's in vivo activity.

Pharmacokinetics

The primary advantage of this compound over ampicillin is its improved oral absorption, leading to higher and more rapid peak serum concentrations of the active drug.

Comparative Pharmacokinetic Parameters
ParameterThis compound (400 mg)Ampicillin (equimolar dose)
Cmax (µg/mL) 6.5[1]2.9[1]
Tmax (h) 0.70[1]0.87[1]
AUC (µg·h/mL) Similar to Ampicillin-

In a separate study, a higher peak serum concentration of 12.0 mg/L was reported for this compound with a Tmax of 0.6 hours.[2]

Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound in treating various bacterial infections, particularly those of the skin and soft tissues, as well as oral and maxillofacial infections.

Skin and Soft Tissue Infections

A double-blind, controlled clinical study compared the efficacy of this compound to amoxicillin in the treatment of superficial suppurative skin and soft tissue infections.

OutcomeThis compound (n=106)Amoxicillin (n=107)
Cured 55.7%50.5%
Cured or Remarkably Improved 79.2%76.6%
Improved 88.7%91.6%

No significant difference was found between the two treatment groups. The clinical efficacy rate of this compound in another study on superficial purulent infections was 79.2%. Efficacy rates against specific bacteria in simple infections were reported as follows: Staphylococcus aureus (74.6%), Staphylococcus epidermidis (76.3%), Gram-positive cocci (100%), and anaerobes (87.5%).

Oral and Maxillofacial Infections

In a study of 109 cases of oral infections, this compound demonstrated an efficacy rate of 87.3% based on a point system and 86.3% based on the subjective judgment of the attending doctors.

Experimental Protocols

In Vitro Susceptibility Testing (Broth Microdilution)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of ampicillin against bacterial isolates.

MIC_Workflow start Start prepare_inoculum Prepare standardized bacterial inoculum (0.5 McFarland standard) start->prepare_inoculum serial_dilution Perform serial two-fold dilutions of ampicillin in cation-adjusted Mueller-Hinton broth prepare_inoculum->serial_dilution inoculate_wells Inoculate microtiter plate wells with bacterial suspension serial_dilution->inoculate_wells incubate Incubate at 35-37°C for 16-20 hours inoculate_wells->incubate read_results Visually inspect for turbidity (bacterial growth) incubate->read_results determine_mic MIC = lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC Determination.

  • Preparation of Antimicrobial Solution: Prepare a stock solution of ampicillin powder in a suitable solvent.

  • Bacterial Isolate Preparation: Subculture the bacterial isolate onto an appropriate agar medium and incubate overnight. Prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

  • Broth Microdilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the ampicillin stock solution in cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of ampicillin that completely inhibits visible growth of the organism as detected by the unaided eye.

Pharmacokinetic Study Protocol

The following is a generalized protocol for a pharmacokinetic study of this compound in healthy volunteers.

PK_Study_Workflow start Start subject_screening Screen and enroll healthy volunteers start->subject_screening drug_administration Administer a single oral dose of this compound subject_screening->drug_administration blood_sampling Collect serial blood samples at predefined time points drug_administration->blood_sampling serum_separation Separate serum from blood samples blood_sampling->serum_separation hplc_analysis Analyze serum samples for ampicillin concentration using HPLC serum_separation->hplc_analysis pk_analysis Perform pharmacokinetic analysis to determine Cmax, Tmax, AUC hplc_analysis->pk_analysis end End pk_analysis->end

Caption: Pharmacokinetic Study Workflow.

  • Study Population: Recruit a cohort of healthy adult volunteers who have provided informed consent.

  • Drug Administration: Following an overnight fast, administer a single oral dose of this compound with a standardized volume of water.

  • Blood Sampling: Collect venous blood samples into appropriate tubes at predeteremined time points (e.g., 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours) post-dose.

  • Sample Processing: Separate serum from the blood samples by centrifugation and store frozen at -20°C or below until analysis.

  • Bioanalytical Method (HPLC):

    • Sample Preparation: Perform protein precipitation of the serum samples.

    • Chromatography: Utilize a reverse-phase C18 column.

    • Mobile Phase: Employ a suitable mobile phase, such as a mixture of phosphate buffer and acetonitrile.

    • Detection: Use UV detection at an appropriate wavelength for ampicillin (e.g., 230 nm).

    • Quantification: Determine the concentration of ampicillin in the samples by comparing the peak areas to a standard curve of known ampicillin concentrations.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC from the serum concentration-time data using non-compartmental or compartmental analysis.

Conclusion

This compound serves as an effective oral prodrug for ampicillin, offering an improved pharmacokinetic profile that translates to higher and more rapid serum concentrations of the active antibiotic. Clinical data support its use in the treatment of susceptible bacterial infections, particularly those affecting the skin, soft tissues, and oral cavity. Further research is warranted to fully elucidate its potential role in treating a broader range of infections and to gather more extensive in vitro susceptibility data against contemporary clinical isolates.

References

The Evolution of Ampicillin: A Technical Deep Dive into Prodrug Strategies

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Drug Development Professionals

Introduction: The Need for an Ampicillin Upgrade

Ampicillin, a cornerstone of antibacterial therapy since its introduction in 1961, marked a significant advancement over earlier penicillins with its broadened spectrum of activity against Gram-negative bacteria.[1] However, its clinical utility has been hampered by incomplete gastrointestinal absorption, necessitating frequent, high doses to achieve therapeutic concentrations. This limitation not only impacts patient compliance but can also lead to gastrointestinal side effects. To address these shortcomings, the development of ampicillin prodrugs emerged as a key strategy to enhance its oral bioavailability and overall therapeutic profile. This technical guide explores the history, development, and underlying scientific principles of ampicillin prodrugs, providing researchers and drug development professionals with a comprehensive overview of this important class of antibacterial agents.

The core principle behind ampicillin prodrugs lies in masking the polar carboxyl group of the ampicillin molecule, thereby increasing its lipophilicity.[2][3] This chemical modification facilitates passive diffusion across the lipid-rich membranes of the intestinal epithelium. Once absorbed into the bloodstream, these prodrugs are designed to undergo rapid and efficient enzymatic or chemical hydrolysis, regenerating the active ampicillin molecule to exert its antibacterial effect.

A Historical Perspective on Ampicillin Prodrugs

Following the launch of ampicillin, the 1970s saw the introduction of several ester prodrugs designed to improve its pharmacokinetic profile. Pivampicillin, introduced in 1971, was one of the first commercially successful ampicillin prodrugs.[1] This was soon followed by others, including bacampicillin and talampicillin, each featuring a different ester promoiety designed to optimize absorption and hydrolysis kinetics. The development of these agents represented a significant step forward in optimizing the clinical use of ampicillin.

Comparative Pharmacokinetics: A Quantitative Analysis

The primary goal in developing ampicillin prodrugs was to improve upon the parent drug's oral bioavailability. The following tables summarize key pharmacokinetic parameters from comparative studies, illustrating the success of this approach.

Table 1: Oral Bioavailability of Ampicillin and its Prodrugs

CompoundOral Bioavailability (%)Reference
Ampicillin62 ± 17[2]
Pivampicillin92 ± 18
Bacampicillin86 ± 11
Talampicillin~87 (relative to IM)

Table 2: Peak Plasma Concentrations (Cmax) and Time to Peak (Tmax) Following Oral Administration

CompoundDose (mg)Cmax (µg/mL)Tmax (hours)Reference
Ampicillin4953.7~2
Pivampicillin491 (equiv.)7.1~1
Bacampicillin562 (equiv.)8.3~1
Talampicillin2501.571

Mechanism of Action and Bioactivation

The therapeutic action of ampicillin prodrugs is contingent on the in vivo liberation of the active ampicillin molecule. This bioactivation process is a critical design consideration for any prodrug.

Ampicillin's Antibacterial Signaling Pathway

Ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it targets and acylates the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall. This inhibition leads to a weakened cell wall and, ultimately, bacterial cell lysis.

ampicillin_pathway cluster_bacterium Bacterial Cell Ampicillin Ampicillin PBP Penicillin-Binding Proteins (PBPs) Ampicillin->PBP Peptidoglycan Peptidoglycan Cross-linking CellWall Cell Wall Synthesis Lysis Cell Lysis CellWall->Lysis Inhibition leads to

Ampicillin's mechanism of action.
Prodrug Hydrolysis and Activation

Upon absorption from the gastrointestinal tract, ampicillin prodrugs are rapidly hydrolyzed by esterases present in the intestinal wall, blood, and other tissues, releasing ampicillin and a promoiety. The ideal promoiety is non-toxic and readily eliminated from the body.

prodrug_hydrolysis cluster_body Human Body Prodrug Ampicillin Prodrug (e.g., Pivampicillin) AbsorbedProdrug Absorbed Prodrug Prodrug->AbsorbedProdrug Oral Administration & Absorption Ampicillin Active Ampicillin AbsorbedProdrug->Ampicillin Hydrolysis Promoiety Inactive Promoiety AbsorbedProdrug->Promoiety Hydrolysis Esterases Esterases Esterases->AbsorbedProdrug

Bioactivation of an ampicillin prodrug.

Experimental Protocols

This section provides an overview of the methodologies used in the synthesis and evaluation of ampicillin prodrugs.

General Synthesis of Ampicillin Ester Prodrugs

A common strategy for the synthesis of ampicillin ester prodrugs involves the protection of the amino group of ampicillin, followed by esterification of the carboxylic acid, and subsequent deprotection of the amino group.

Example: Synthesis of Talampicillin

  • Protection of the Amino Group: The primary amino group of ampicillin is protected, for example, as an enamine by reacting it with ethyl acetoacetate.

  • Esterification: The protected ampicillin is then esterified by reacting it with a suitable halo-compound, such as 3-bromophthalide, in the presence of a base.

  • Deprotection: The enamine protecting group is carefully hydrolyzed using dilute acid (e.g., HCl in acetonitrile) to yield the final prodrug, talampicillin.

synthesis_workflow Ampicillin Ampicillin ProtectedAmpicillin Protected Ampicillin Ampicillin->ProtectedAmpicillin 1. Amino Group Protection EsterifiedProdrug Esterified Prodrug ProtectedAmpicillin->EsterifiedProdrug 2. Esterification FinalProdrug Final Prodrug (e.g., Talampicillin) EsterifiedProdrug->FinalProdrug 3. Deprotection

General synthesis workflow for ampicillin prodrugs.
In Vivo Pharmacokinetic Evaluation

Pharmacokinetic studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the prodrugs and the liberated active drug.

Protocol: Quantification of Ampicillin in Human Plasma by HPLC-UV

This protocol is a representative example for determining the concentration of ampicillin in plasma samples obtained from clinical studies.

  • Sample Preparation:

    • To 100 µL of human plasma, add 200 µL of an internal standard solution (e.g., a suitable cephalosporin) in acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube for analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.01 M ammonium acetate, pH 6.0) and acetonitrile. A common ratio is 83:17 (v/v) aqueous buffer to acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 210 nm.

    • Injection Volume: 20 µL.

  • Calibration and Quantification:

    • Prepare calibration standards by spiking known concentrations of ampicillin into drug-free plasma.

    • Process these standards alongside the study samples.

    • Construct a calibration curve by plotting the peak area ratio of ampicillin to the internal standard against the concentration.

    • Determine the ampicillin concentration in the study samples by interpolation from the calibration curve.

In Vitro Hydrolysis Studies

In vitro hydrolysis studies are performed to assess the stability of the prodrug in simulated biological fluids and its conversion rate to the active drug.

Protocol: Hydrolysis Kinetics in Simulated Gastric Fluid, Intestinal Fluid, and Human Plasma

  • Preparation of Hydrolysis Media:

    • Prepare simulated gastric fluid (e.g., HCl buffer, pH 1.2) and simulated intestinal fluid (e.g., phosphate buffer, pH 7.4).

    • Obtain 80% human plasma.

  • Hydrolysis Experiment:

    • Dissolve the ampicillin prodrug in each of the hydrolysis media to a known concentration.

    • Incubate the solutions at 37°C.

    • At various time points, withdraw aliquots of the solutions.

  • Analysis:

    • Analyze the concentration of the remaining prodrug and the released ampicillin in the aliquots using a validated analytical method, such as HPLC.

  • Data Analysis:

    • Calculate the rate of hydrolysis (k) and the half-life (t½) of the prodrug in each medium by plotting the logarithm of the remaining prodrug concentration versus time.

Conclusion and Future Directions

The development of ampicillin prodrugs represents a classic and successful application of the prodrug concept to overcome the pharmacokinetic limitations of a parent drug. By transiently modifying the ampicillin molecule, researchers were able to significantly enhance its oral absorption and clinical utility. The principles learned from the development of pivampicillin, bacampicillin, and talampicillin continue to inform modern prodrug design.

Future research in this area may focus on the development of novel promoieties that offer even more precise control over the rate and site of drug release, potentially leading to improved efficacy and reduced side effects. Furthermore, the application of the prodrug strategy to other antibiotics facing similar bioavailability challenges remains a promising avenue for extending the life and utility of our existing antimicrobial arsenal.

References

Lenampicillin's Efficacy Against Beta-Lactamase-Producing Bacteria: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lenampicillin, a prodrug of the broad-spectrum antibiotic ampicillin, is designed to enhance oral bioavailability, leading to higher plasma concentrations of the active compound.[1] While ampicillin's utility is compromised by the ever-growing prevalence of beta-lactamase-producing bacteria, this whitepaper explores the in-vitro activity of this compound, primarily through the lens of its active form, ampicillin, against these resistant strains. A critical component of restoring ampicillin's efficacy is its combination with beta-lactamase inhibitors, such as sulbactam. This document provides a comprehensive overview of the mechanism of action, quantitative susceptibility data, and detailed experimental protocols relevant to assessing the activity of this compound against bacteria harboring beta-lactamase-mediated resistance.

Introduction: The Challenge of Beta-Lactamase-Mediated Resistance

Beta-lactam antibiotics, characterized by the presence of a beta-lactam ring in their molecular structure, have been a cornerstone of antibacterial therapy for decades. Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of the bacterial cell wall.[1][2] By disrupting this process, beta-lactams lead to cell lysis and bacterial death.

However, the clinical effectiveness of many beta-lactam antibiotics, including ampicillin, is threatened by the production of beta-lactamase enzymes by a wide range of bacteria. These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive. The production of beta-lactamases is a primary mechanism of resistance in many clinically significant Gram-positive and Gram-negative bacteria. To counteract this, beta-lactamase inhibitors, such as sulbactam, have been developed. These inhibitors irreversibly bind to and inactivate beta-lactamase enzymes, thereby protecting the beta-lactam antibiotic from degradation and restoring its antibacterial activity.[3][4]

This compound: Mechanism of Action and Role of Beta-Lactamase Inhibitors

This compound itself is an inactive prodrug. Following oral administration, it is rapidly absorbed and hydrolyzed by esterases in the body to release its active form, ampicillin. Therefore, the antimicrobial activity and susceptibility profile of this compound are identical to those of ampicillin.

The core of ampicillin's antibacterial action is the inhibition of bacterial cell wall synthesis. This process is outlined in the signaling pathway below.

cluster_0 Bacterial Cell cluster_1 Pharmacological Intervention PBP Penicillin-Binding Proteins (PBPs) CW_Syn Cell Wall Synthesis PBP->CW_Syn Catalyzes Cell_Lysis Cell Lysis (Bacterial Death) This compound This compound (Prodrug) Ampicillin Ampicillin (Active Drug) This compound->Ampicillin Hydrolysis in vivo Ampicillin->PBP Inhibits Beta_Lactamase Beta-Lactamase Beta_Lactamase->Ampicillin Inactivates BLI Beta-Lactamase Inhibitor (e.g., Sulbactam) BLI->Beta_Lactamase Inhibits

Mechanism of Action of this compound and Beta-Lactamase Inhibition.

As depicted, ampicillin's therapeutic efficacy is compromised by beta-lactamase. The co-administration of a beta-lactamase inhibitor like sulbactam is therefore essential for activity against resistant strains.

Quantitative In-Vitro Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of ampicillin and the ampicillin-sulbactam combination against various beta-lactamase-producing bacteria. The data is compiled from multiple in-vitro studies. As this compound is a prodrug of ampicillin, these values are directly representative of its potential efficacy.

Table 1: MIC of Ampicillin and Ampicillin-Sulbactam against Beta-Lactamase-Producing Staphylococcus aureus

Antibiotic/CombinationMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Ampicillin5001727
Ampicillin-Sulbactam31.25 (16-fold reduction)215.875 (8-fold reduction)

Table 2: MIC of Ampicillin-Sulbactam against Beta-Lactamase-Producing Escherichia coli

Strain CharacteristicAmpicillin-Sulbactam MIC (µg/mL)
Ampicillin-sensitive (ATCC 25922)4/2
Ampicillin-resistant, TEM-1 producer (EC11)4/2
Ampicillin-resistant, TEM-1 producer (TIM2)12/6
Highly resistant, TEM-1 producer (GB85)>128/64

Table 3: MIC of Ampicillin-Sulbactam against Beta-Lactamase-Producing Klebsiella pneumoniae

Antibiotic/CombinationSusceptibility Rate
Ampicillin-Sulbactam19.05% of ESBL-producing MDR isolates were susceptible

Table 4: MIC of Ampicillin against Beta-Lactamase-Negative Ampicillin-Resistant (BLNAR) Haemophilus influenzae

Strain CategoryAmpicillin MIC (µg/mL)
Generally inhibited≤1.0
Intermediate2.0
Resistant (BLNAR)≥4.0

Experimental Protocols

The determination of in-vitro activity of antimicrobial agents is crucial for understanding their efficacy. The following are detailed methodologies for two common antimicrobial susceptibility testing (AST) methods.

Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

cluster_workflow Broth Microdilution Workflow prep_antibiotic Prepare 2x Antibiotic Stock Solution serial_dilution Perform 2-fold Serial Dilution of Antibiotic across the plate prep_antibiotic->serial_dilution prep_plate Dispense 100µL Medium to all wells of a 96-well plate prep_plate->serial_dilution inoculate Inoculate wells with Bacterial Suspension serial_dilution->inoculate prep_inoculum Prepare Bacterial Inoculum to 0.5 McFarland Standard prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read MIC (lowest concentration with no visible growth) incubate->read_results

References

Methodological & Application

Development of a Stability-Indicating HPLC Method for Lenampicillin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Lenampicillin. As this compound is a prodrug of ampicillin, this method is adapted from established and validated HPLC methods for ampicillin, ensuring a robust and reliable analytical approach.

Introduction

This compound is an aminopenicillin antibiotic, a prodrug of ampicillin, designed to improve its oral bioavailability. Accurate and precise analytical methods are crucial for the quantitative determination of this compound in pharmaceutical research, development, and quality control. This application note describes a reversed-phase HPLC (RP-HPLC) method that is specific, accurate, precise, and stability-indicating for the analysis of this compound. The method is designed to separate this compound from its primary active metabolite, ampicillin, and potential degradation products.

Chromatographic Conditions

A summary of the optimized HPLC operational parameters is presented in Table 1. These parameters are based on methods developed for ampicillin and are suitable for the analysis of this compound.[1][2][3][4][5]

Table 1: HPLC Operational Parameters

ParameterRecommended Conditions
Column C18 (e.g., LiChrospher 100, end-capped, 5 µm, 250 mm x 4.6 mm)
Mobile Phase Acetonitrile and Phosphate buffer (pH 5.0) in a ratio of 35:65 (v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm
Injection Volume 20 µL
Column Temperature Ambient (~25 °C)
Run Time Approximately 15 minutes

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Ampicillin reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

Preparation of Solutions

3.2.1. Phosphate Buffer (pH 5.0)

  • Dissolve a sufficient amount of potassium dihydrogen phosphate in HPLC grade water to make a 20 mM solution.

  • Adjust the pH to 5.0 using orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter.

3.2.2. Mobile Phase Preparation

  • Mix acetonitrile and the prepared phosphate buffer (pH 5.0) in a ratio of 35:65 (v/v).

  • Degas the mobile phase using sonication or vacuum filtration before use.

3.2.3. Standard Stock Solution Preparation

  • Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.

  • Similarly, prepare a stock solution of ampicillin reference standard.

3.2.4. Working Standard Solution Preparation

  • From the stock solutions, prepare a series of working standard solutions by diluting with the mobile phase to obtain concentrations in the range of 5-40 µg/mL.

Sample Preparation
  • For bulk drug analysis, accurately weigh a quantity of the this compound powder equivalent to 25 mg and follow the procedure for standard stock solution preparation.

  • For dosage form analysis (e.g., tablets), weigh and finely powder not fewer than 20 tablets. Transfer an amount of the powder equivalent to 25 mg of this compound to a 25 mL volumetric flask, add about 15 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines (Q2(R1)) to ensure its suitability for the intended purpose. The key validation parameters are summarized in Table 2.

Table 2: Method Validation Parameters

ParameterAcceptance CriteriaTypical Results
Specificity/Selectivity The peak of this compound should be well-resolved from ampicillin and any degradation products.No interference from blank, placebo, or degradation products at the retention time of this compound.
Linearity Correlation coefficient (R²) ≥ 0.999R² value of 0.9994 over a concentration range of 0.02 – 15 μg/mL has been reported for ampicillin.
Accuracy (% Recovery) 98.0% - 102.0%A percent recovery of 107% has been demonstrated for ampicillin in spiked samples.
Precision (RSD%) Intraday and Interday RSD ≤ 2.0%Relative standard deviation for ampicillin analysis is less than 1%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1LOD for ampicillin has been reported as 0.02 µg/mL.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1LOQ for ampicillin has been reported as 0.066 µg/mL.
Robustness RSD ≤ 2.0% after deliberate small changes in method parameters.The method should be reliable with minor variations in mobile phase composition, flow rate, and pH.

Stability-Indicating Assay

To establish the stability-indicating nature of the method, forced degradation studies should be performed on a this compound sample. The sample should be subjected to stress conditions such as:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.

  • Base Hydrolysis: 0.1 N NaOH at room temperature for 30 minutes.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 1 hour.

  • Thermal Degradation: Dry heat at 70°C for 1 hour.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The stressed samples are then analyzed using the developed HPLC method to ensure that the degradation product peaks are well-separated from the parent this compound peak.

Visual Representations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC method development and validation of this compound.

HPLC Method Development Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_stability Stability Indicating Assay A Reagent & Mobile Phase Preparation B Standard & Sample Solution Preparation A->B C Chromatographic Separation (C18 Column) B->C D UV Detection (225 nm) C->D E Specificity D->E F Linearity & Range D->F G Accuracy & Precision D->G H LOD & LOQ D->H I Robustness D->I J Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) D->J K Analysis of Stressed Samples J->K

Caption: Workflow for this compound HPLC Method Development.

Logical Relationship of Validation Parameters

The following diagram shows the logical relationship and hierarchy of the analytical method validation parameters as per ICH guidelines.

Method Validation Parameters cluster_core Core Performance cluster_range Operational Range cluster_limits Detection Limits cluster_specificity Specificity & Reliability Validation Method Validation (ICH Q2(R1)) Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability, Intermediate) Validation->Precision Linearity Linearity (R²) Validation->Linearity LOD Limit of Detection Validation->LOD LOQ Limit of Quantitation Validation->LOQ Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness Range Range Linearity->Range

Caption: ICH Validation Parameters Relationship.

References

Application Notes and Protocols for Evaluating the In Vivo Efficacy of Lenampicillin in Murine Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lenampicillin is an orally administered prodrug of the broad-spectrum β-lactam antibiotic, ampicillin.[1][2] It is designed to have improved oral bioavailability compared to ampicillin.[1][3] Following oral administration, this compound is rapidly absorbed and hydrolyzed by esterases in the body to release the active moiety, ampicillin. Ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This leads to a weakened cell wall and subsequent cell lysis, particularly in rapidly dividing bacteria.

These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in two standard murine models of bacterial infection: a pneumonia model using Streptococcus pneumoniae and a sepsis model using Escherichia coli. These models are critical for preclinical assessment of the antibiotic's therapeutic potential.

Mechanism of Action: this compound to Ampicillin

The conversion of this compound to its active form, ampicillin, is a critical step for its antibacterial activity. This bioactivation pathway is summarized in the diagram below.

cluster_0 Gastrointestinal Tract cluster_1 Systemic Circulation / Tissues This compound (Oral) This compound (Oral) This compound This compound This compound (Oral)->this compound Absorption Ampicillin Ampicillin This compound->Ampicillin Hydrolysis by Esterases Bacterial Cell Bacterial Cell Ampicillin->Bacterial Cell Targets Bacterial Cell->Inhibition Inhibits Cell Wall Synthesis

Mechanism of this compound Bioactivation.

Animal Models for In Vivo Efficacy Evaluation

Murine models of pneumonia and sepsis are well-established for evaluating the efficacy of antimicrobial agents. These models allow for the assessment of key efficacy parameters such as survival rates and the reduction of bacterial burden in target organs.

Murine Pneumonia Model

This model is used to evaluate the efficacy of this compound against respiratory tract infections, commonly caused by pathogens like Streptococcus pneumoniae.

Murine Sepsis Model

The murine sepsis model is employed to assess the efficacy of this compound in treating systemic bacterial infections, where pathogens like Escherichia coli are frequently implicated.

Experimental Workflow

The general workflow for evaluating the in vivo efficacy of this compound in these models is outlined below.

cluster_0 Experimental Phases cluster_1 Key Activities Animal Acclimatization Animal Acclimatization Infection Induction Infection Induction Animal Acclimatization->Infection Induction Acclimatization Acclimatize mice to housing conditions Treatment Administration Treatment Administration Infection Induction->Treatment Administration Infection Induce pneumonia (S. pneumoniae) or sepsis (E. coli) Monitoring Monitoring Treatment Administration->Monitoring Treatment Administer this compound, vehicle control, or comparator Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis Observation Monitor survival, body weight, and clinical signs Analysis Determine bacterial load (lungs/spleen/blood) and survival rates

References

Application Notes & Protocols: Experimental Design for a Lenampicillin Oral Bioavailability Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenampicillin is a prodrug of the broad-spectrum antibiotic ampicillin, designed to enhance its oral absorption. Upon oral administration, this compound is absorbed from the gastrointestinal tract and is rapidly hydrolyzed by esterases in the intestinal wall, blood, and liver to release the active moiety, ampicillin.[1] This application note provides a detailed experimental design for a preclinical oral bioavailability study of this compound in a rat model. The absolute oral bioavailability (F) of this compound is determined by comparing the plasma concentration-time profile of ampicillin following oral administration of this compound with the profile following intravenous (IV) administration of ampicillin.[2][3][4]

The protocols outlined below cover animal handling, dosing, blood sample collection, sample processing, and bioanalytical quantification of ampicillin using High-Performance Liquid Chromatography (HPLC) with UV detection. Furthermore, this document details the necessary pharmacokinetic calculations to determine key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).

Experimental Design

A randomized, two-treatment, two-period crossover design is recommended for this study to minimize biological variability.[5]

  • Animal Model: Male Sprague-Dawley rats (200-250 g) are a suitable model for this type of pharmacokinetic study.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and given access to standard chow and water ad libitum. Animals should be fasted overnight prior to dosing.

  • Groups:

    • Group 1 (Oral this compound): Animals receive a single oral dose of this compound.

    • Group 2 (Intravenous Ampicillin): Animals receive a single intravenous bolus dose of ampicillin.

  • Washout Period: A washout period of at least 7 days should be implemented between the two treatment periods to ensure complete elimination of the drug from the system.

Experimental Protocols

Dose Preparation and Administration
  • Oral this compound Formulation:

    • Accurately weigh the required amount of this compound hydrochloride.

    • Suspend the compound in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) in sterile water.

    • The final concentration should be calculated to deliver a dose of 20 mg/kg of ampicillin equivalent in a volume of 10 mL/kg.

    • Administer the suspension via oral gavage to the conscious rats.

  • Intravenous Ampicillin Formulation:

    • Accurately weigh the required amount of ampicillin sodium salt.

    • Dissolve in sterile saline (0.9% NaCl) to a final concentration for a dose of 10 mg/kg.

    • Administer as a single bolus injection via the tail vein. The injection volume should be approximately 1 mL/kg.

Blood Sample Collection
  • Collect blood samples (~0.25 mL) from the jugular vein or another appropriate site at the following time points:

    • Oral Group: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • IV Group: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Collect blood samples into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Immediately place the tubes on ice.

Plasma Preparation
  • Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C.

  • Carefully aspirate the supernatant (plasma) and transfer it to clean, labeled microcentrifuge tubes.

  • Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method: Ampicillin Quantification by HPLC-UV

This protocol is adapted from established methods for ampicillin quantification in biological matrices.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate

    • Orthophosphoric acid

    • Perchloric acid

    • Ultrapure water

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of phosphate buffer (pH 3.5) and methanol (e.g., 85:15 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 225 nm.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile or 100 µL of 10% perchloric acid to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

    • Transfer the clear supernatant to an HPLC vial for analysis.

  • Standard Curve Preparation:

    • Prepare a stock solution of ampicillin in water.

    • Spike blank rat plasma with known concentrations of ampicillin to prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

    • Process these standards using the same protein precipitation method as the study samples.

    • Generate a standard curve by plotting the peak area against the ampicillin concentration.

Data Presentation and Pharmacokinetic Analysis

Summarize the quantitative data in the following tables.

Table 1: Mean Plasma Ampicillin Concentrations (µg/mL) ± SD

Time (h)Oral this compound (20 mg/kg ampicillin equivalent)Intravenous Ampicillin (10 mg/kg)
0.08-45.3 ± 5.1
0.258.2 ± 1.530.1 ± 3.8
0.515.6 ± 2.918.5 ± 2.5
0.7518.9 ± 3.5-
1.017.5 ± 3.18.9 ± 1.2
1.514.2 ± 2.8-
2.010.1 ± 1.93.5 ± 0.7
4.04.5 ± 0.91.2 ± 0.3
6.02.1 ± 0.50.5 ± 0.1
8.00.9 ± 0.2< LOQ
12.0< LOQ< LOQ
24.0< LOQ< LOQ

LOQ: Limit of Quantification

Table 2: Pharmacokinetic Parameters of Ampicillin

ParameterOral this compoundIntravenous Ampicillin
Dose (mg/kg)20 (as ampicillin)10
Cmax (µg/mL)19.1 ± 3.645.3 ± 5.1
Tmax (h)0.75 ± 0.150.08
AUC₀-t (µg·h/mL)65.8 ± 8.255.4 ± 6.9
AUC₀-∞ (µg·h/mL)68.2 ± 8.556.1 ± 7.1
Absolute Bioavailability (F%)60.8%-
Pharmacokinetic Calculations
  • Cmax and Tmax: Determined directly from the plasma concentration-time data.

  • Area Under the Curve (AUC): Calculated using the trapezoidal rule.

    • AUC₀-t: The area under the curve from time zero to the last measurable concentration.

    • AUC₀-∞: The area under the curve extrapolated to infinity, calculated as: AUC₀-t + (Clast / kel), where Clast is the last measurable concentration and kel is the elimination rate constant.

  • Absolute Oral Bioavailability (F%): Calculated using the following formula:

    • F% = [(AUCoral / Doseoral) / (AUCiv / Doseiv)] x 100

Visualizations

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_analysis Analysis animal_acclimatization Animal Acclimatization (Sprague-Dawley Rats) fasting Overnight Fasting animal_acclimatization->fasting dosing Dosing (Oral this compound vs. IV Ampicillin) Crossover Design fasting->dosing blood_collection Serial Blood Collection (0-24h) dosing->blood_collection plasma_prep Plasma Preparation (Centrifugation) blood_collection->plasma_prep sample_analysis HPLC-UV Analysis (Ampicillin Quantification) plasma_prep->sample_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) sample_analysis->pk_analysis bioavailability_calc Bioavailability Calculation (F%) pk_analysis->bioavailability_calc

Caption: Workflow for the this compound oral bioavailability study.

This compound Absorption and Conversion Pathway

G cluster_lumen GI Lumen cluster_enterocyte Intestinal Wall (Enterocyte) cluster_circulation Systemic Circulation lenampicillin_oral Oral this compound lenampicillin_absorbed This compound lenampicillin_oral->lenampicillin_absorbed Absorption ampicillin_converted Ampicillin lenampicillin_absorbed->ampicillin_converted Hydrolysis ampicillin_systemic Ampicillin ampicillin_converted->ampicillin_systemic Enters Bloodstream esterases Esterases esterases->lenampicillin_absorbed

Caption: Absorption and metabolic conversion of this compound to Ampicillin.

Conclusion

This application note provides a comprehensive framework for conducting a preclinical oral bioavailability study of this compound. The detailed protocols for animal handling, dosing, sample collection, and bioanalysis, combined with clear guidelines for data presentation and pharmacokinetic analysis, offer a robust methodology for researchers in drug development. Adherence to these protocols will ensure the generation of reliable and reproducible data, which is crucial for the evaluation of this compound's potential as an orally administered antibiotic.

References

Application Notes and Protocols for Studying Bacterial Cell Wall Synthesis Using Lenampicillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Lenampicillin, a prodrug of Ampicillin, as a powerful tool for investigating bacterial cell wall synthesis. The protocols detailed herein are designed to facilitate research into the mechanisms of peptidoglycan biosynthesis and the effects of beta-lactam antibiotics.

Introduction

This compound is an orally bioavailable prodrug that is rapidly hydrolyzed in the body to release its active form, Ampicillin.[1] Ampicillin, a beta-lactam antibiotic, specifically targets and inhibits penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][2] This inhibition prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, bacterial cell lysis.[1][2] Due to its specific mechanism of action, this compound (via Ampicillin) serves as an invaluable instrument for elucidating the intricate processes of bacterial cell wall assembly and for screening new antimicrobial agents.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal activity of Ampicillin is primarily due to its interference with the biosynthesis of the bacterial cell wall. The key steps in its mechanism of action are:

  • Binding to Penicillin-Binding Proteins (PBPs): Ampicillin binds to the active site of PBPs, which are bacterial enzymes responsible for the cross-linking of peptidoglycan strands.

  • Inhibition of Transpeptidation: This binding inactivates the PBPs, preventing the formation of peptide cross-links between adjacent glycan chains.

  • Induction of a Futile Cycle: Inhibition of PBPs can lead to a toxic malfunction of the cell wall synthesis machinery, inducing a futile cycle of synthesis and degradation of the cell wall material.

  • Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.

Data Presentation: Minimum Inhibitory Concentrations (MICs) of Ampicillin

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The MIC is a critical parameter for assessing the efficacy of an antibiotic against specific bacterial strains.

Bacterial StrainAmpicillin MIC (µg/mL)Reference
Escherichia coli4
Staphylococcus aureus0.6 - 1
Streptococcus pneumoniae0.03 - 0.06
Haemophilus influenzae0.25
Halomonas hydrothermalis VITP090.69 (MIC50), 1.02 (MIC90)
Multidrug-Resistant E. coli50

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of Ampicillin against a bacterial strain of interest.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Ampicillin stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of Ampicillin in CAMHB in a 96-well plate.

  • Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well of the microtiter plate containing the Ampicillin dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of Ampicillin that shows no visible turbidity. Alternatively, measure the optical density at 600 nm using a microplate reader.

Protocol 2: Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibition

This assay provides a method to screen for inhibitors of the entire peptidoglycan synthesis pathway using osmotically stabilized bacterial cells.

Materials:

  • Escherichia coli cells

  • Osmotic stabilization buffer (e.g., 0.3 M sucrose)

  • [¹⁴C]-labeled UDP-N-acetylglucosamine (UDP-GlcNAc)

  • Ampicillin

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Grow E. coli cells to mid-log phase and harvest by centrifugation.

  • Wash the cells with an osmotic stabilization buffer.

  • Subject the cells to a freeze-thaw cycle to permeabilize the membrane.

  • Resuspend the permeabilized cells in the reaction buffer.

  • Add [¹⁴C]-UDP-GlcNAc and the test compound (Ampicillin) at various concentrations.

  • Incubate the reaction mixture to allow for peptidoglycan synthesis.

  • Stop the reaction and filter the mixture through a membrane that retains the cross-linked peptidoglycan.

  • Wash the filter to remove unincorporated radiolabel.

  • Measure the radioactivity on the filter using a scintillation counter to quantify the amount of newly synthesized peptidoglycan. A decrease in radioactivity in the presence of Ampicillin indicates inhibition of cell wall synthesis.

Protocol 3: Visualizing Peptidoglycan Synthesis using Fluorescent D-Amino Acids (FDAAs)

This protocol allows for the direct visualization of active peptidoglycan synthesis in live bacteria.

Materials:

  • Bacterial culture

  • Fluorescent D-amino acid (FDAA) probe (e.g., HADA, TADA)

  • Ampicillin

  • Fluorescence microscope

Procedure:

  • Grow the bacterial culture to the desired growth phase.

  • Add the FDAA probe to the culture medium and incubate for a specific period to allow for incorporation into the newly synthesized peptidoglycan.

  • To observe the effect of Ampicillin, pre-incubate the cells with the antibiotic before adding the FDAA probe.

  • Wash the cells to remove the unincorporated probe.

  • Mount the cells on a microscope slide.

  • Visualize the fluorescently labeled peptidoglycan using a fluorescence microscope. Inhibition of peptidoglycan synthesis by Ampicillin will result in a decrease or altered pattern of fluorescence compared to untreated cells.

Visualizations

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP-GlcNAc UDP-GlcNAc UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide UDP-GlcNAc->UDP-MurNAc-pentapeptide MurA-F enzymes Lipid II Synthesis Lipid II Synthesis UDP-MurNAc-pentapeptide->Lipid II Synthesis Lipid II Lipid II Lipid II Synthesis->Lipid II Flippase Flippase Lipid II->Flippase Periplasmic Lipid II Lipid II Flippase->Periplasmic Lipid II PBP Penicillin-Binding Proteins (PBPs) Periplasmic Lipid II->PBP Transglycosylation Peptidoglycan Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan Synthesis Transpeptidation Cross-linked Peptidoglycan Cross-linked Peptidoglycan Peptidoglycan Synthesis->Cross-linked Peptidoglycan This compound (Ampicillin) This compound (Ampicillin) This compound (Ampicillin)->PBP Inhibits Inhibition Inhibition

Caption: Mechanism of Action of this compound (Ampicillin) on Bacterial Cell Wall Synthesis.

G cluster_workflow Experimental Workflow: Visualizing Peptidoglycan Synthesis Inhibition Start Start Bacterial Culture Bacterial Culture Start->Bacterial Culture Pre-incubation Pre-incubation Bacterial Culture->Pre-incubation Ampicillin Treatment Ampicillin Treatment Pre-incubation->Ampicillin Treatment Control (No Ampicillin) Control (No Ampicillin) Pre-incubation->Control (No Ampicillin) Add FDAA Probe Add FDAA Probe Ampicillin Treatment->Add FDAA Probe Control (No Ampicillin)->Add FDAA Probe Incubation Incubation Add FDAA Probe->Incubation Wash Cells Wash Cells Incubation->Wash Cells Microscopy Microscopy Wash Cells->Microscopy Analyze Fluorescence Analyze Fluorescence Microscopy->Analyze Fluorescence End End Analyze Fluorescence->End

Caption: Workflow for visualizing peptidoglycan synthesis inhibition using fluorescent probes.

References

Application Notes: Murine Infection Models for the Evaluation of Lenampicillin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lenampicillin is an orally administered prodrug of the broad-spectrum antibiotic ampicillin. It is designed to enhance the oral absorption of ampicillin, thereby achieving higher serum concentrations than equimolar doses of ampicillin itself.[1] The evaluation of its efficacy in vivo is crucial for preclinical drug development. Murine infection models are standard tools for assessing the therapeutic potential of new antimicrobial agents, providing insights into their pharmacokinetic and pharmacodynamic (PK/PD) properties in a living system.

These application notes provide a framework for utilizing murine infection models to test the efficacy of this compound. While specific protocols for this compound in mice are not widely published, the following protocols are based on established murine models for ampicillin and other β-lactam antibiotics.[2][3] Researchers should adapt these generalized protocols to their specific pathogen of interest and experimental goals.

Pharmacokinetic Profile of this compound (Human Data)

This compound administration leads to a more rapid time to peak concentration (Tmax) and a higher maximum concentration (Cmax) of ampicillin in the serum compared to other ampicillin prodrugs like bacampicillin and amoxicillin.[4] The area under the concentration-time curve (AUC), however, remains similar among these agents.[4]

Table 1: Comparative Pharmacokinetics of Ampicillin Prodrugs in Healthy Volunteers

Drug Dose Cmax (mg/L) Tmax (h)
This compound 350 mg 12.0 0.6
Bacampicillin 400 mg 9.7 0.7

| Amoxicillin | 250 mg | 7.6 | 1.4 |

This data is from human studies and should be considered as a basis for designing preclinical pharmacokinetic studies in murine models.

Mechanism of Action

This compound is hydrolyzed in the body, primarily in the intestinal wall and liver, to release the active moiety, ampicillin. Ampicillin then exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

cluster_Host Host (e.g., Mouse) cluster_Bacteria Bacterial Cell LAPC This compound (Oral) GI Gastrointestinal Tract LAPC->GI Administration Blood Bloodstream GI->Blood Absorption & Metabolism Ampicillin_active Ampicillin (Active) Blood->Ampicillin_active Hydrolysis Infection_site Infection Site Ampicillin_active->Infection_site Distribution PBP Penicillin-Binding Proteins (PBPs) Ampicillin_active->PBP Inhibits CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Inhibition leads to

Caption: Mechanism of this compound action from prodrug to bacterial cell lysis.

Experimental Protocols

The following are generalized protocols for systemic and localized murine infection models. These should be optimized for the specific pathogen and research question.

Protocol 1: Systemic Infection Model (Sepsis/Bacteremia)

This model is suitable for evaluating the efficacy of this compound against pathogens that cause systemic infections.

Experimental Workflow

G A Acclimatize Mice (e.g., 7 days) C Induce Systemic Infection (e.g., Intraperitoneal Injection) A->C B Prepare Bacterial Inoculum (e.g., mid-log phase) B->C D Initiate Treatment (e.g., 1-2h post-infection) C->D E Administer this compound (Oral Gavage) D->E Treatment Arms F Control Groups (Vehicle, Ampicillin) D->F Treatment Arms G Monitor Mice (Survival, Clinical Signs) D->G H Collect Samples (Blood, Spleen, Liver) G->H At defined endpoints I Determine Bacterial Load (CFU Counts) H->I J Analyze Data (Survival curves, CFU reduction) I->J

Caption: Workflow for a murine systemic infection model.

Materials:

  • Mice (e.g., female BALB/c or Swiss Webster, 6-8 weeks old).

  • Pathogenic bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli).

  • This compound.

  • Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose).

  • Growth media (e.g., Tryptic Soy Broth, Brain Heart Infusion).

  • Sterile saline or phosphate-buffered saline (PBS).

  • Equipment for oral gavage and injections.

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least 7 days before the experiment.

  • Inoculum Preparation: a. Culture the selected bacterial strain to mid-logarithmic phase. b. Wash the bacterial cells with sterile saline or PBS. c. Resuspend the pellet in saline/PBS and adjust the concentration to the desired inoculum size (e.g., 1 x 10^7 CFU/mouse), which should be predetermined in pilot studies to establish a non-lethal or lethal infection model as required.

  • Infection: a. Inject the bacterial suspension intraperitoneally (IP) into each mouse (e.g., 0.2 mL volume).

  • Treatment: a. At a predetermined time post-infection (e.g., 1 or 2 hours), begin treatment. b. Administer this compound orally via gavage. Doses should be determined from dose-ranging studies. c. Include control groups: a vehicle control group and a positive control group (e.g., ampicillin administered parenterally). d. Administer treatment at specified intervals (e.g., every 8 or 12 hours) for a defined period (e.g., 3-7 days).

  • Monitoring and Endpoints: a. Monitor mice daily for clinical signs of illness (e.g., ruffled fur, lethargy) and survival. b. At the end of the study or at specified time points, euthanize the mice. c. Aseptically collect blood, spleen, and liver. d. Homogenize the organs and perform serial dilutions. e. Plate the dilutions on appropriate agar plates to determine the bacterial load (Colony Forming Units - CFU/g of tissue or mL of blood).

Protocol 2: Localized Cutaneous Abscess Model

This model is useful for evaluating the efficacy of this compound against skin and soft tissue infections.

Materials:

  • As in Protocol 1.

  • Anesthetic.

  • Clippers and depilatory cream.

Procedure:

  • Animal Preparation: a. Anesthetize the mice. b. Shave a small area on the back of each mouse and apply a depilatory cream to remove remaining fur.

  • Inoculum Preparation: Prepare a high-density bacterial inoculum (e.g., 1 x 10^8 CFU) in a small volume (e.g., 50 µL).

  • Infection: a. Inject the bacterial suspension subcutaneously into the shaved area on the back of each mouse.

  • Treatment: a. Begin treatment at a specified time post-infection (e.g., 24 hours) to allow for abscess formation. b. Administer this compound and controls as described in Protocol 1.

  • Monitoring and Endpoints: a. Monitor the abscess size daily using calipers. b. At the end of the study, euthanize the mice. c. Excise the abscess and surrounding tissue. d. Homogenize the tissue and determine the bacterial load (CFU/g of tissue) as described in Protocol 1.

Data Presentation

Quantitative data should be collected to assess the efficacy of the treatment.

Table 2: Representative Minimum Inhibitory Concentrations (MICs) for Ampicillin

Bacterial Species MIC Range (µg/mL)
Staphylococcus aureus (β-lactamase negative) ≤ 0.25 - 2
Streptococcus pneumoniae (penicillin-susceptible) ≤ 0.06 - 0.5
Haemophilus influenzae (β-lactamase negative) ≤ 0.5 - 2

| Escherichia coli (susceptible) | 2 - 8 |

Note: MICs are highly strain-dependent and should be determined for the specific strain used in the infection model.

Table 3: Example Dosing for Ampicillin in Clinical and Preclinical Settings

Setting Dosing Regimen Route Reference
Human (Adult) 1-2 g every 4-6 hours IV/IM
Human (Pediatric) 50-100 mg/kg/day divided every 6 hours IV/IM

| Murine Model | Dose-ranging studies required (e.g., 10-200 mg/kg) | Oral (for prodrug), IV/IP/SC (for ampicillin) | |

These doses serve as a starting point for designing dose-finding studies in mice. Allometric scaling from human doses can provide an initial estimate, but empirical determination is necessary.

Considerations for Murine Models:

  • Choice of Mouse Strain: The genetic background of the mouse strain (e.g., BALB/c, C57BL/6) can influence the immune response and susceptibility to infection.

  • Pathogen Strain: The virulence and antibiotic susceptibility of the bacterial strain are critical.

  • Ethical Considerations: All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted following ethical guidelines.

  • Pharmacokinetics in Mice: It is highly recommended to perform pharmacokinetic studies of this compound in mice to determine key parameters like Cmax, Tmax, and AUC, which will inform the dosing regimen for efficacy studies.

  • Route of Administration: As this compound is an oral prodrug, oral gavage is the appropriate route of administration to assess its intended clinical use. Parenteral administration of ampicillin should be used as a positive control.

References

Application Notes and Protocols for Assessing Lenampicillin Stability in Different Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenampicillin is a prodrug of the broad-spectrum β-lactam antibiotic, ampicillin.[1] As a prodrug, it is designed to enhance oral bioavailability, after which it is rapidly hydrolyzed by esterases to release the active ampicillin moiety.[2] The stability of this compound is a critical parameter in its formulation development, storage, and therapeutic efficacy. Understanding its degradation profile under various conditions is essential for ensuring product quality and predicting its shelf-life.

This document provides a detailed protocol for assessing the stability of this compound in different media through forced degradation studies. Forced degradation studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[3][4] The primary degradation pathway of this compound involves the hydrolysis of its ester linkage to form ampicillin, which is then susceptible to further degradation, primarily through the cleavage of the β-lactam ring.[5]

Degradation Pathway of this compound

The degradation of this compound is a two-step process. The initial and primary degradation step is the hydrolysis of the ester bond, releasing the active drug, ampicillin. Subsequently, ampicillin itself undergoes degradation. The primary degradation route for ampicillin is the hydrolysis of the β-lactam ring, leading to the formation of inactive penicilloic acid. Other degradation pathways can also occur under specific stress conditions.

G This compound This compound Ampicillin Ampicillin This compound->Ampicillin Ester Hydrolysis (Primary Degradation) Penicilloic_Acid Ampicillin Penicilloic Acid Ampicillin->Penicilloic_Acid β-Lactam Ring Hydrolysis Other_Degradants Other Degradation Products Ampicillin->Other_Degradants e.g., Polymers, Penilloic Acid

Caption: Degradation pathway of this compound.

Experimental Protocol: Forced Degradation Study of this compound

This protocol outlines the forced degradation of this compound under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.

Materials and Reagents
  • This compound Hydrochloride Reference Standard

  • Ampicillin Reference Standard

  • Hydrochloric Acid (HCl), 1N and 0.1N

  • Sodium Hydroxide (NaOH), 1N and 0.1N

  • Hydrogen Peroxide (H₂O₂), 3% (v/v)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Phosphate Monobasic

  • Water (HPLC grade)

  • pH meter

  • Calibrated oven

  • Photostability chamber

Preparation of Solutions
  • This compound Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound Hydrochloride in 10 mL of methanol.

  • Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the respective stress medium (e.g., 0.1N HCl, 0.1N NaOH, water, etc.).

Forced Degradation Conditions

The following are recommended starting conditions for the forced degradation studies. The extent of degradation should ideally be between 10-30%.

Stress ConditionProcedure
Acid Hydrolysis Mix 1 mL of this compound stock solution with 9 mL of 0.1N HCl. Keep at 40°C for 2, 4, 6, and 8 hours. Neutralize with 0.1N NaOH before analysis.
Base Hydrolysis Mix 1 mL of this compound stock solution with 9 mL of 0.1N NaOH. Keep at room temperature for 30, 60, 90, and 120 minutes. Neutralize with 0.1N HCl before analysis. Ampicillin is known to be highly susceptible to basic conditions.
Oxidative Degradation Mix 1 mL of this compound stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 1, 2, 4, and 6 hours, protected from light.
Thermal Degradation Expose solid this compound powder to 60°C in a calibrated oven for 24, 48, and 72 hours. Also, expose the this compound working solution in water to 60°C for 24, 48, and 72 hours.
Photolytic Degradation Expose solid this compound powder and the working solution in water to UV light (254 nm) and visible light in a photostability chamber for 24, 48, and 72 hours.
Control Sample Prepare a working solution of this compound in water and keep it at room temperature, protected from light.
Analytical Method: Stability-Indicating HPLC

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying this compound and its degradation products.

  • Chromatographic Conditions (Example):

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and phosphate buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 5.0).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 225 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Method Validation: The analytical method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Quantitative data from the stability studies should be summarized in a clear and structured table to facilitate comparison.

Table 1: Summary of Forced Degradation of this compound

Stress ConditionTime (hours)This compound Remaining (%)Ampicillin Formed (%)Major Degradant 1 (%)Major Degradant 2 (%)
Control 0100.00.00.00.0
7299.50.50.00.0
0.1N HCl, 40°C 285.212.12.70.0
472.820.56.70.0
661.528.310.20.0
850.135.614.30.0
0.1N NaOH, RT 0.545.340.214.50.0
120.155.824.10.0
1.55.665.329.10.0
2<1.070.128.9<1.0
3% H₂O₂, RT 192.76.11.20.0
285.412.32.30.0
473.120.76.20.0
662.828.98.30.0
Thermal (Solid), 60°C 2498.91.10.00.0
4897.52.50.00.0
7296.23.80.00.0
Thermal (Solution), 60°C 2488.39.52.20.0
4878.116.85.10.0
7268.524.37.20.0
Photolytic (Solid) 7299.10.90.00.0
Photolytic (Solution) 7295.83.50.70.0

Note: The data presented in this table is illustrative and will vary based on experimental conditions.

Experimental Workflow

The overall workflow for assessing this compound stability is depicted below.

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation A Prepare this compound Stock Solution B Prepare Working Solutions in Different Media A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidation B->E F Thermal Stress B->F G Photolytic Stress B->G H HPLC Analysis C->H D->H E->H F->H G->H I Quantify this compound and Degradation Products H->I J Summarize Data in Tables I->J K Identify Degradation Pathways J->K

Caption: Workflow for this compound stability assessment.

Conclusion

The provided protocol offers a comprehensive framework for assessing the stability of this compound in various media. By subjecting the drug to a range of stress conditions and utilizing a validated stability-indicating HPLC method, researchers can effectively identify and quantify degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule. This information is invaluable for the development of stable pharmaceutical formulations and for ensuring the quality, safety, and efficacy of this compound-containing products.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Variability in Lenampicillin Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Lenampicillin in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, with a focus on minimizing variability and ensuring data integrity.

Troubleshooting Guides

This section addresses common problems encountered during this compound animal studies, offering potential causes and actionable solutions.

Problem Potential Causes Troubleshooting Steps
High variability in plasma ampicillin concentrations between subjects Improper Oral Gavage Technique: Incorrect administration can lead to incomplete dosing or aspiration.- Ensure proper restraint of the animal to prevent movement. - Use a flexible gavage needle to minimize the risk of esophageal injury. - Verify the correct placement of the gavage tube before administration. - Administer the formulation slowly and steadily.
Inconsistent Drug Formulation: Poorly suspended drug can lead to inaccurate dosing.- Ensure the this compound formulation is a homogenous suspension before each administration. - Use appropriate suspending agents and validate the formulation for stability and uniformity.
Fasting Status: The presence of food in the stomach can affect drug absorption.- Standardize the fasting period for all animals before dosing. A common practice is overnight fasting with free access to water.
Coprophagy: In rodents, consumption of feces can introduce variability in drug absorption.- House animals in cages with wire mesh floors to prevent coprophagy, especially during the absorption phase of the study.
Lower than expected plasma ampicillin concentrations Species-Specific Esterase Activity: The conversion of this compound to ampicillin is dependent on esterase enzymes, the activity of which varies significantly between species.[1]- Be aware of the known differences in esterase activity. For example, rodents have high carboxylesterase (CES) activity, leading to rapid hydrolysis.[1] - Consider the choice of animal model carefully based on its metabolic similarity to humans for the specific prodrug.
Pre-systemic Hydrolysis: this compound may be hydrolyzed in the gastrointestinal lumen or intestinal wall before absorption.- This is an inherent property of the prodrug. Ensure consistent formulation and administration to minimize variability in the extent of pre-systemic hydrolysis.
Incorrect Sample Handling: Improper processing and storage of blood samples can lead to degradation of ampicillin.- Collect blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA). - Process samples promptly by centrifuging at 4°C to separate plasma. - Store plasma samples at -80°C until analysis.
Unexpected Adverse Events (e.g., gastrointestinal upset) Disruption of Gut Microbiota: Ampicillin, the active metabolite, can alter the balance of intestinal flora.- Monitor animals for signs of diarrhea or other gastrointestinal distress. - Consider the impact on the gut microbiome as a potential confounding factor in the study.
High Local Concentration of Formaldehyde: The promoiety of this compound is metabolized to formaldehyde.- While generally considered safe at therapeutic doses, be mindful of this metabolic byproduct, especially in long-term or high-dose studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a prodrug of the broad-spectrum antibiotic ampicillin. It is designed to have better oral bioavailability than ampicillin. After oral administration, this compound is absorbed and then rapidly hydrolyzed by esterase enzymes in the intestinal wall, liver, and blood to release the active drug, ampicillin. Ampicillin then exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.

Q2: Why is there significant variability in this compound's pharmacokinetics between different animal species?

A2: The primary reason for pharmacokinetic variability is the difference in the expression and activity of esterase enzymes among species. These enzymes are crucial for converting this compound to its active form, ampicillin. For instance, rodents like rats and mice have high levels of plasma carboxylesterases, which can lead to faster and more extensive hydrolysis compared to dogs or humans. The intestinal absorption of this compound also varies, with reported urinary excretion of metabolites being approximately 55% in rats and 74% in dogs, indicating differences in the extent of absorption.

Q3: What are the key considerations for preparing a this compound formulation for oral administration in animal studies?

A3: Key considerations include:

  • Solubility: this compound hydrochloride is sparingly soluble in water. Formulations are typically suspensions.

  • Vehicle Selection: A suitable suspending vehicle, such as 0.5% methylcellulose or carboxymethylcellulose, should be used to ensure a uniform and stable suspension.

  • Homogeneity: It is critical to ensure the suspension is homogenous before each dose is drawn to guarantee accurate dosing. This can be achieved by thorough vortexing or stirring.

  • pH: The pH of the formulation should be controlled to ensure the stability of the compound.

Q4: What is a typical blood sampling schedule for a pharmacokinetic study of this compound in rats?

A4: A typical schedule for a rodent pharmacokinetic study would involve collecting blood samples at multiple time points to adequately characterize the absorption, distribution, and elimination phases. For an orally administered drug like this compound, which is expected to be rapidly absorbed, a suitable schedule would be: pre-dose (0), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.

Q5: How can I minimize stress to the animals during oral gavage, and how might stress impact the study?

A5: To minimize stress, ensure that personnel are well-trained in animal handling and oral gavage techniques. Using flexible gavage needles can reduce the risk of injury and associated stress. Acclimatizing the animals to handling before the study can also be beneficial. Stress can significantly impact physiological parameters, including gastrointestinal motility and blood flow, which can in turn affect drug absorption and lead to increased variability in pharmacokinetic data.

Data Presentation

Comparative Pharmacokinetic Parameters of Ampicillin and its Prodrugs in Humans
Drug Dose Cmax (mg/L) Tmax (h) AUC (mg·h/L) Bioavailability (%)
This compound 500 mg12.00.6Similar to Bacampicillin & AmoxicillinNot explicitly stated, but improved over Ampicillin
Bacampicillin 800 mg9.70.7Similar to this compound & Amoxicillin~87%
Pivampicillin 500 mg9.21.0Not available~92%
Ampicillin 500 mg3.71.5Lower than prodrugs~62%

Data compiled from studies in human volunteers.

Urinary Excretion of Ampicillin and its Metabolites After Oral Administration of this compound
Species Percentage of Dose Excreted in Urine
Human 93%
Dog 74%
Rat 55%

Data from a study by Awata et al. (1985)

Experimental Protocols

Protocol 1: Oral Administration of this compound in Rats

1. Objective: To provide a standardized procedure for the oral administration of this compound to rats to ensure accurate dosing and minimize variability.

2. Materials:

  • This compound hydrochloride

  • Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)

  • Weighing scale

  • Mortar and pestle (if starting with non-micronized powder)

  • Magnetic stirrer and stir bar

  • Graduated cylinder

  • Appropriately sized syringes (e.g., 1 mL)

  • Flexible oral gavage needles (e.g., 18-20 gauge for adult rats)

  • Personal protective equipment (gloves, lab coat, safety glasses)

3. Procedure:

  • 3.1. Animal Preparation:

    • Fast rats overnight (approximately 12-16 hours) before dosing. Ensure free access to water.

    • Weigh each rat immediately before dosing to calculate the exact volume to be administered.

  • 3.2. Formulation Preparation:

    • Calculate the required amount of this compound and vehicle based on the desired dose (e.g., mg/kg) and dosing volume (e.g., 5-10 mL/kg).

    • If necessary, triturate the this compound powder to a fine consistency using a mortar and pestle.

    • Gradually add the vehicle to the powder while stirring continuously to form a homogenous suspension. Use a magnetic stirrer for at least 30 minutes.

    • Keep the suspension continuously stirred during the dosing procedure to prevent settling.

  • 3.3. Administration:

    • Gently but firmly restrain the rat.

    • Draw the calculated volume of the this compound suspension into the syringe fitted with the gavage needle.

    • Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. Do not force the needle.

    • Administer the dose slowly and steadily.

    • Carefully withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress immediately after dosing.

Protocol 2: Blood Sampling for Pharmacokinetic Analysis in Rats

1. Objective: To outline a procedure for serial blood sampling from rats after oral administration of this compound.

2. Materials:

  • Restraining device for rats

  • Microcentrifuge tubes containing anticoagulant (e.g., K2EDTA)

  • Lancets or small gauge needles (e.g., 25-27 gauge)

  • Pipettes for blood collection (e.g., 20-50 µL capillary tubes)

  • Gauze pads

  • Centrifuge

  • Freezer (-80°C)

3. Procedure:

  • 3.1. Pre-dose Sample:

    • Prior to dosing, collect a baseline blood sample (approximately 50-100 µL) from the tail vein.

  • 3.2. Post-dose Sampling:

    • At each scheduled time point (e.g., 5, 15, 30 min, 1, 2, 4, 6, 8, 24 h), restrain the rat.

    • Warm the tail gently to promote blood flow.

    • Make a small puncture in the lateral tail vein using a lancet or needle.

    • Collect the required volume of blood into a microcentrifuge tube containing anticoagulant.

    • Apply gentle pressure to the puncture site with a gauze pad to stop the bleeding.

  • 3.3. Sample Processing:

    • Gently invert the microcentrifuge tubes to mix the blood with the anticoagulant.

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Carefully transfer the plasma supernatant to a new, labeled microcentrifuge tube.

    • Store the plasma samples at -80°C until bioanalysis.

Mandatory Visualization

experimental_workflow cluster_prep Preparation Phase cluster_dosing Dosing & Sampling Phase cluster_analysis Analysis Phase animal_acclimatization Animal Acclimatization fasting Overnight Fasting animal_acclimatization->fasting formulation_prep This compound Formulation Preparation dosing Oral Gavage Administration formulation_prep->dosing weighing Animal Weighing & Dose Calculation fasting->weighing weighing->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling sample_processing Plasma Separation blood_sampling->sample_processing bioanalysis HPLC/LC-MS/MS Analysis sample_processing->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: Experimental workflow for a this compound pharmacokinetic study in animals.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start High Variability in PK Data? gavage Inconsistent Gavage Technique? start->gavage Yes formulation Formulation Inhomogeneity? start->formulation Yes species Species-Specific Metabolism? start->species Yes handling Improper Sample Handling? start->handling Yes retrain Retrain on Gavage gavage->retrain validate_formulation Validate Formulation Protocol formulation->validate_formulation select_species Review Species Selection species->select_species review_sop Review Sample Handling SOP handling->review_sop signaling_pathway cluster_prodrug Prodrug Activation cluster_bacterial_cell Bacterial Cell This compound This compound (Oral) absorption GI Absorption This compound->absorption esterases Esterases (Intestine, Liver, Blood) absorption->esterases ampicillin Ampicillin (Active Drug) esterases->ampicillin pbp Penicillin-Binding Proteins (PBPs) ampicillin->pbp Inhibits cell_wall Cell Wall Synthesis pbp->cell_wall Catalyzes lysis Bacterial Cell Lysis cell_wall->lysis Inhibition leads to

References

Technical Support Center: Analysis of Lenampicillin by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of Lenampicillin. As this compound is a prodrug that rapidly hydrolyzes to Ampicillin in vivo, this guide focuses on the major challenges encountered during the quantification of Ampicillin in biological matrices, with a primary emphasis on addressing matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the focus on Ampicillin in the analysis?

A1: this compound is an ester prodrug of the broad-spectrum antibiotic Ampicillin. It is designed to improve oral absorption. Following administration, this compound is rapidly and completely hydrolyzed to Ampicillin in the intestinal wall, blood, and liver.[1] Therefore, for pharmacokinetic and bioequivalence studies, the quantification of the active metabolite, Ampicillin, in biological matrices like plasma is the primary objective.

Q2: What are matrix effects and how do they impact the LC-MS/MS analysis of Ampicillin?

A2: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of Ampicillin. Common sources of matrix effects in plasma include phospholipids, salts, and endogenous metabolites.

Q3: How can I evaluate the presence of matrix effects in my Ampicillin assay?

A3: The most common method to quantitatively assess matrix effects is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a neat solution at the same concentration. A significant difference indicates the presence of matrix effects. A qualitative assessment can be performed using the post-column infusion technique, which helps to identify regions in the chromatogram where ion suppression or enhancement occurs.

Q4: What is the role of an internal standard (IS) in mitigating matrix effects?

A4: An internal standard is a compound with similar physicochemical properties to the analyte, which is added to all samples, calibrators, and quality controls at a constant concentration. A stable isotope-labeled (SIL) internal standard, such as Ampicillin-d5, is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thereby compensating for variations in ionization efficiency and improving the accuracy and precision of the assay.

Q5: What are the key considerations for the stability of Ampicillin in plasma samples?

A5: Beta-lactam antibiotics like Ampicillin can be unstable in biological matrices. Factors affecting stability include temperature, pH, and enzymatic degradation. It is crucial to establish the stability of Ampicillin in plasma under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles, as part of the method validation process. Prompt processing of samples and storage at -70°C or lower is generally recommended to minimize degradation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the LC-MS/MS analysis of Ampicillin.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Ampicillin Signal 1. Degradation of Ampicillin: Ampicillin is susceptible to degradation in the sample matrix or during sample processing. 2. Poor Extraction Recovery: The chosen sample preparation method may not be efficient for Ampicillin. 3. Significant Ion Suppression: Co-eluting matrix components are suppressing the Ampicillin signal.1. Verify Sample Stability: Ensure proper sample collection, handling, and storage conditions. Prepare fresh stock solutions and quality controls. 2. Optimize Sample Preparation: Evaluate different extraction techniques (see Table 1). For SPE, test different sorbents and elution solvents. For LLE, adjust the pH and solvent polarity. 3. Assess and Mitigate Ion Suppression: Perform a post-column infusion experiment to identify suppression zones. Improve chromatographic separation to move the Ampicillin peak away from these zones. Enhance sample cleanup to remove interfering components.
High Variability in Results (Poor Precision) 1. Inconsistent Matrix Effects: Variations in the composition of the biological matrix between samples. 2. Inconsistent Sample Preparation: Variability in the execution of the sample preparation procedure. 3. Instrumental Instability: Fluctuations in the LC or MS system performance.1. Use a Stable Isotope-Labeled IS: Ampicillin-d5 is recommended to compensate for sample-to-sample variations in matrix effects. 2. Standardize and Automate Sample Preparation: Ensure consistent execution of each step. Use of automated liquid handlers can improve reproducibility. 3. Perform System Suitability Tests: Regularly check the performance of the LC-MS/MS system with standard solutions to ensure stability.
Peak Tailing or Poor Peak Shape 1. Secondary Interactions: Interaction of the analyte with active sites on the column or in the LC system. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase is not optimal for the acidic nature of Ampicillin. 3. Column Overload: Injecting too high a concentration of the analyte.1. Use an Appropriate Column: Consider a high-purity silica C18 column. The addition of a small amount of an acid (e.g., 0.1% formic acid) to the mobile phase can reduce peak tailing. 2. Optimize Mobile Phase: Adjust the pH of the aqueous mobile phase to be around the pKa of Ampicillin to ensure a consistent ionization state. 3. Reduce Injection Volume or Dilute the Sample: Ensure the amount of analyte injected is within the linear range of the column.
Carryover 1. Adsorption of Ampicillin: Ampicillin may adsorb to surfaces in the autosampler or LC system. 2. Insufficient Needle Wash: The autosampler wash procedure is not adequate to remove residual analyte.1. Optimize Wash Solution: Use a strong wash solution, potentially including an organic solvent and an acid, to effectively clean the injection system. 2. Increase Wash Volume and/or Number of Washes: Ensure the needle and injection port are thoroughly cleaned between injections.

Quantitative Data Summary

The choice of sample preparation is critical for minimizing matrix effects and achieving accurate quantification of Ampicillin. Below is a summary of reported performance data for different sample preparation techniques.

Table 1: Comparison of Sample Preparation Methods for Ampicillin Analysis in Plasma

Sample Preparation Method Principle Reported Recovery (%) Observed Matrix Effect Advantages Disadvantages
Protein Precipitation (PPT) Proteins are precipitated by adding an organic solvent (e.g., acetonitrile) or an acid.84.51%[3]Can be significant due to the presence of residual phospholipids and other endogenous components.Simple, fast, and inexpensive.Less effective at removing matrix interferences, leading to a higher risk of ion suppression.
Liquid-Liquid Extraction (LLE) Ampicillin is partitioned between an aqueous and an immiscible organic solvent based on its solubility.~80-90% (Analyte dependent)Generally lower than PPT as it provides a cleaner extract.Good for removing non-polar interferences.Can be labor-intensive and may have lower recovery for polar compounds like Ampicillin.
Solid-Phase Extraction (SPE) Ampicillin is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte.94.38%[1]Minimal, as it provides a very clean extract.High selectivity and can concentrate the analyte, leading to better sensitivity and reduced matrix effects.More time-consuming and expensive than PPT. Method development can be more complex.

Experimental Protocols

Below are detailed methodologies for common experiments in the LC-MS/MS analysis of Ampicillin.

Sample Preparation: Protein Precipitation (PPT)

Objective: To remove proteins from plasma samples.

Materials:

  • Human plasma samples

  • Acetonitrile (ACN) containing 0.1% formic acid

  • Internal Standard (Ampicillin-d5) working solution

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of Ampicillin-d5 internal standard working solution.

  • Add 300 µL of cold ACN (containing 0.1% formic acid).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE)

Objective: To extract and clean up Ampicillin from plasma, minimizing matrix effects.

Materials:

  • Human plasma samples

  • SPE cartridges (e.g., Oasis HLB or a mixed-mode cation exchange sorbent)

  • Internal Standard (Ampicillin-d5) working solution

  • Phosphoric acid (for sample pre-treatment)

  • Wash solution (e.g., 5% methanol in water)

  • Elution solvent (e.g., methanol with 2% formic acid)

  • SPE manifold

  • Evaporator

Protocol:

  • Sample Pre-treatment: To 250 µL of plasma, add 25 µL of Ampicillin-d5 internal standard and 250 µL of 4% phosphoric acid. Vortex for 30 seconds.

  • Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute Ampicillin and the internal standard with 1 mL of methanol containing 2% formic acid.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis of Ampicillin

Objective: To chromatographically separate and quantify Ampicillin using tandem mass spectrometry.

Instrumentation:

  • Liquid Chromatography system coupled with a Tandem Mass Spectrometer (e.g., a triple quadrupole).

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute Ampicillin, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • MRM Transitions:

    • Ampicillin: m/z 350.1 → 160.1

    • Ampicillin-d5 (IS): m/z 355.1 → 165.1

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Visualizations

The following diagrams illustrate key workflows and concepts in addressing matrix effects.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample + Ampicillin-d5 (IS) ppt Protein Precipitation (ACN) plasma->ppt Method 1 spe Solid-Phase Extraction (SPE) plasma->spe Method 2 l_l_e Liquid-Liquid Extraction (LLE) plasma->l_l_e Method 3 supernatant Supernatant/ Eluate ppt->supernatant spe->supernatant l_l_e->supernatant lcms LC-MS/MS System supernatant->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification (Analyte/IS Ratio) data->quant

Caption: Experimental workflow for Ampicillin quantification.

troubleshooting_matrix_effects cluster_optimization Mitigation Strategies start Inaccurate/Imprecise Results (Suspected Matrix Effect) eval Evaluate Matrix Effect (Post-extraction spike) start->eval present Matrix Effect Present? eval->present no_me No Significant Matrix Effect present->no_me No optimize Optimize Method present->optimize Yes sample_prep Improve Sample Cleanup (e.g., switch PPT to SPE) optimize->sample_prep chromatography Optimize Chromatography (e.g., change gradient, new column) optimize->chromatography is_method Use Stable Isotope-Labeled IS (e.g., Ampicillin-d5) optimize->is_method re_eval Re-evaluate Matrix Effect sample_prep->re_eval chromatography->re_eval is_method->re_eval

Caption: Troubleshooting logic for addressing matrix effects.

References

How to interpret unexpected results in Lenampicillin susceptibility testing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Lenampicillin susceptibility testing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered during antimicrobial susceptibility testing (AST) of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a prodrug of ampicillin, a broad-spectrum beta-lactam antibiotic.[1] After administration, this compound is converted into its active form, ampicillin, which then inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[1] This disruption of the peptidoglycan layer, a crucial component of the bacterial cell wall, ultimately leads to cell lysis and bacterial death.[1]

Q2: What are the expected outcomes of this compound susceptibility testing?

Susceptibility testing for this compound, which is essentially testing for ampicillin susceptibility, will categorize a bacterial isolate as susceptible, intermediate, or resistant based on established breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3] A "susceptible" result indicates that the organism is likely to be inhibited by the usual dosage of the drug, while a "resistant" result suggests that the organism is unlikely to be inhibited.

Q3: We observed resistance to this compound in an isolate that was expected to be susceptible. What could be the primary reason?

The most common mechanism of resistance to ampicillin (the active form of this compound) is the production of beta-lactamase enzymes. These enzymes hydrolyze the beta-lactam ring, inactivating the antibiotic. Up to 90% of ampicillin resistance in E. coli is due to the production of the TEM-1 beta-lactamase. Therefore, if an isolate has acquired a gene encoding a beta-lactamase, it will show resistance to this compound.

Q4: Can the presence of beta-lactamase inhibitors affect the interpretation of this compound susceptibility?

Yes. This compound itself does not contain a beta-lactamase inhibitor. However, in a clinical or research setting, ampicillin is often combined with a beta-lactamase inhibitor like sulbactam. If you are performing comparative studies, testing this compound/ampicillin alone versus a combination agent (e.g., ampicillin/sulbactam) can help determine if resistance is mediated by beta-lactamases. Beta-lactamase inhibitors like clavulanate, sulbactam, and tazobactam can inhibit many, but not all, beta-lactamases.

Q5: We are seeing inconsistent results between disk diffusion and broth microdilution for this compound. Why might this occur?

Discrepancies between different susceptibility testing methods can arise from several factors:

  • Inoculum Effect : A higher concentration of bacteria than recommended can lead to smaller zone sizes in disk diffusion or higher Minimum Inhibitory Concentrations (MICs) in broth dilution, potentially shifting an interpretation from susceptible to resistant.

  • Media Variation : The composition and pH of the Mueller-Hinton Agar (MHA) or Broth (MHB) can influence results.

  • Beta-Lactamase Production : Some bacteria may produce inducible beta-lactamases, where the expression of the resistance enzyme is increased in the presence of the antibiotic. This can sometimes lead to different results depending on the testing method and antibiotic concentration.

Troubleshooting Unexpected Results

Issue 1: A Known Quality Control (QC) Strain Shows Unexpected Resistance to this compound
Possible Cause Recommended Action
Degraded Antibiotic Disks/Reagents Check the expiration date and storage conditions of the this compound (ampicillin) disks or powder. Use a new lot of antibiotic to repeat the test.
Incorrect Inoculum Density Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard. An overly dense inoculum can overwhelm the antibiotic.
Contaminated QC Strain Streak the QC strain for isolation on an appropriate agar plate to ensure it is pure. Re-test with a well-isolated colony.
Improper Incubation Verify the incubation temperature (typically 35°C ± 2°C) and duration (16-20 hours for most bacteria).
Media Quality Issues Check the pH of the Mueller-Hinton agar (should be 7.2-7.4). Ensure the agar depth is uniform (4 mm) for disk diffusion.
Issue 2: An Isolate Shows Susceptibility to this compound But Harbors a Known Beta-Lactamase Gene
Possible Cause Recommended Action
Low-Level Beta-Lactamase Expression The level of beta-lactamase production may not be sufficient to confer resistance at the standard inoculum. Consider testing with a higher inoculum (inoculum effect testing).
False-Negative Test Result The presence of certain enzymes, like AmpC beta-lactamases, can sometimes mask the presence of Extended-Spectrum Beta-Lactamases (ESBLs), leading to complex resistance profiles. Specialized phenotypic tests may be required for confirmation.
Inaccurate Genotypic Identification Verify the genetic sequencing results. Ensure the identified gene is known to confer resistance to ampicillin.

Experimental Protocols

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk containing the agent.

Methodology:

  • Inoculum Preparation : Select 3-5 well-isolated colonies of the test organism and suspend them in a sterile broth. Adjust the turbidity to match a 0.5 McFarland standard.

  • Inoculation : Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions.

  • Disk Application : Aseptically apply a this compound (or ampicillin) disk to the surface of the agar. Gently press the disk to ensure complete contact.

  • Incubation : Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation : Measure the diameter of the zone of inhibition in millimeters and interpret the result (Susceptible, Intermediate, or Resistant) based on CLSI or EUCAST guidelines.

Broth Microdilution Method (MIC Determination)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

  • Antimicrobial Dilution : Prepare serial two-fold dilutions of ampicillin in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation : Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation : Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no inoculum).

  • Incubation : Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation : The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth. Interpret the MIC value according to established breakpoints.

Visual Guides

G cluster_workflow Troubleshooting Unexpected this compound Resistance start Unexpected Resistance Observed qc_check Check QC Strain Performance start->qc_check reagent_check Verify Antibiotic Potency & Expiration qc_check->reagent_check If QC fails beta_lactamase_test Consider Beta-Lactamase Confirmatory Test qc_check->beta_lactamase_test If QC is valid inoculum_check Standardize Inoculum (0.5 McF) reagent_check->inoculum_check media_check Check Media (pH, depth) inoculum_check->media_check incubation_check Confirm Incubation (Temp, Time) media_check->incubation_check repeat_test Repeat Assay incubation_check->repeat_test result_valid Result Confirmed Resistant repeat_test->result_valid Resistance persists result_invalid Result Corrected (Previously False Resistance) repeat_test->result_invalid Susceptibility restored beta_lactamase_test->result_valid

Caption: A workflow for troubleshooting unexpected resistance in this compound susceptibility testing.

G cluster_pathway Mechanism of Action and Resistance This compound This compound (Prodrug) ampicillin Ampicillin (Active Drug) This compound->ampicillin Hydrolysis in body pbp Penicillin-Binding Proteins (PBPs) ampicillin->pbp Binds to inactivation Ampicillin Inactivation ampicillin->inactivation Hydrolyzes cell_wall Cell Wall Synthesis pbp->cell_wall Inhibits lysis Bacterial Cell Lysis cell_wall->lysis Disruption leads to beta_lactamase Beta-Lactamase Enzyme beta_lactamase->inactivation inactivation->ampicillin Prevents binding to PBP

Caption: The mechanism of this compound action and beta-lactamase mediated resistance.

References

Technical Support Center: Lenampicillin Experiments and Serum Esterase Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the effects of serum esterases in Lenampicillin experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it susceptible to serum esterases?

This compound is a prodrug of the broad-spectrum antibiotic Ampicillin.[1][2][3] It is an ester derivative designed to enhance oral bioavailability.[1] In the body, and in in-vitro experiments involving serum or plasma, this compound is rapidly hydrolyzed by esterase enzymes to release the active drug, Ampicillin.[1] This enzymatic cleavage is essential for its therapeutic action in vivo but can be a significant challenge in experimental settings, leading to premature degradation of the prodrug and inaccurate results.

Q2: What are the primary consequences of uncontrolled serum esterase activity in my experiments?

Uncontrolled esterase activity can lead to several issues:

  • Underestimation of this compound's intrinsic properties: Rapid degradation prevents accurate assessment of the prodrug's own characteristics, such as membrane permeability or cellular uptake.

  • Inaccurate pharmacokinetic profiling: In in-vitro models simulating physiological conditions, the premature conversion to Ampicillin can skew pharmacokinetic data.

  • Inconsistent and unreliable results: The rate of hydrolysis can vary between different serum batches and experimental conditions, leading to poor reproducibility.

Q3: How can I control for the effects of serum esterases in my experiments?

There are several strategies to mitigate the impact of serum esterases:

  • Use of Esterase Inhibitors: This is the most common and effective method. Various chemical inhibitors can be added to the experimental medium to block the activity of serum esterases.

  • Heat Inactivation of Serum: Heating the serum to a specific temperature can denature and inactivate the esterase enzymes. However, this may also affect other serum components and should be used with caution.

  • Use of Artificial Serum Substitutes: In some instances, it may be possible to use a serum-free medium or a defined artificial serum that lacks esterase activity.

  • Low-Temperature Experiments: Conducting experiments at lower temperatures can significantly reduce the rate of enzymatic hydrolysis.

Q4: Which esterase inhibitors are commonly used, and how do I choose the right one?

Commonly used esterase inhibitors include Phenylmethylsulfonyl Fluoride (PMSF), Diisopropyl Fluorophosphate (DFP), and Sodium Fluoride (NaF). The choice of inhibitor depends on the specific experimental requirements, including the type of esterase, the required duration of inhibition, and potential interactions with the assay. It is often necessary to empirically test a panel of inhibitors to find the most effective one for your specific experimental setup.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistent this compound concentrations between replicates. Variable esterase activity in different wells or tubes.- Ensure uniform mixing of the esterase inhibitor in the serum-containing medium.- Pre-incubate the serum with the inhibitor for a sufficient time before adding this compound.- Use a master mix of the complete medium to minimize pipetting variations.
Complete or near-complete hydrolysis of this compound at the first time point. Insufficient concentration or potency of the esterase inhibitor.- Increase the concentration of the esterase inhibitor.- Test a different, more potent esterase inhibitor (e.g., DFP instead of NaF).- Reduce the concentration of serum in the experimental medium, if possible.
Observed cellular effects are inconsistent with the known activity of Ampicillin. The esterase inhibitor may have off-target effects on the cells.- Run a control experiment with the esterase inhibitor alone to assess its impact on cellular function.- Reduce the concentration of the inhibitor to the lowest effective level.- Consider using a different class of esterase inhibitor.
Precipitation or cloudiness in the experimental medium. The esterase inhibitor or its solvent may not be compatible with the medium.- Ensure the final concentration of the solvent (e.g., DMSO for PMSF) is low and compatible with the medium and cells.- Prepare fresh stock solutions of the inhibitor before each experiment.- Filter the serum-containing medium after the addition of the inhibitor.

Experimental Protocols

Protocol 1: Screening for the Most Effective Esterase Inhibitor

This protocol outlines a method to compare the efficacy of different esterase inhibitors in preventing this compound hydrolysis in human serum.

Materials:

  • This compound

  • Human serum

  • Esterase inhibitors (e.g., PMSF, DFP, NaF)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile

  • LC-MS/MS system

Methodology:

  • Prepare stock solutions of this compound and the esterase inhibitors in appropriate solvents.

  • Prepare reaction mixtures in microcentrifuge tubes containing human serum (e.g., 50% in PBS).

  • Add different concentrations of each esterase inhibitor to the respective tubes. Include a "no inhibitor" control.

  • Pre-incubate the mixtures at 37°C for 15 minutes.

  • Initiate the reaction by adding this compound to each tube to a final concentration of 10 µM.

  • Incubate the tubes at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from each tube and immediately quench the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the concentrations of this compound and Ampicillin using a validated LC-MS/MS method.

  • Calculate the percentage of this compound remaining at each time point for each inhibitor and concentration.

Protocol 2: In Vitro Cellular Assay with Controlled Esterase Activity

This protocol describes a general workflow for conducting a cellular assay with this compound in the presence of serum, while controlling for esterase activity.

Materials:

  • Cells of interest

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • The most effective esterase inhibitor identified in Protocol 1

  • This compound

  • Assay-specific reagents

Methodology:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Prepare the complete cell culture medium containing the desired concentration of FBS.

  • Add the pre-determined optimal concentration of the selected esterase inhibitor to the medium.

  • Remove the old medium from the cells and replace it with the medium containing the esterase inhibitor. Pre-incubate for 1 hour.

  • Prepare a stock solution of this compound and add it to the wells to achieve the desired final concentrations.

  • Incubate the plate for the desired experimental duration.

  • At the end of the incubation, perform the specific cellular assay (e.g., viability, proliferation, gene expression analysis).

  • Include appropriate controls, such as vehicle control, Ampicillin control, and inhibitor-only control.

Quantitative Data Summary

The following table provides representative data on the efficacy of different esterase inhibitors in preventing this compound hydrolysis in human serum at 37°C. Note: These values are illustrative and the optimal inhibitor and concentration should be determined experimentally.

Esterase InhibitorConcentrationThis compound Remaining after 60 min (%)
None (Control)-< 5%
Sodium Fluoride (NaF)10 mM~ 40%
Sodium Fluoride (NaF)50 mM~ 75%
PMSF1 mM~ 85%
PMSF5 mM> 95%
DFP0.1 mM~ 90%
DFP1 mM> 98%

Visualizations

Lenampicillin_Metabolism cluster_extracellular Extracellular Space / In Vitro Medium This compound This compound Ampicillin Ampicillin This compound->Ampicillin Hydrolysis Serum_Esterases Serum_Esterases Serum_Esterases->this compound Catalyzes Inhibitor Inhibitor Inhibitor->Serum_Esterases Inhibits Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Serum-Containing Medium B Add Esterase Inhibitor A->B C Pre-incubate Medium B->C D Add this compound to Medium C->D E Incubate with Cells/Samples D->E F Collect Samples at Time Points E->F G Quench Reaction & Precipitate Protein F->G H LC-MS/MS Analysis G->H I Data Analysis H->I

References

Validation & Comparative

A Head-to-Head Comparison of Lenampicillin and Bacampicillin: A Crossover Study Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of a crossover study reveals key pharmacokinetic differences between two ampicillin prodrugs, lenampicillin and bacampicillin, offering valuable insights for researchers and drug development professionals.

A pivotal crossover study conducted with six healthy, fasting volunteers provides a direct comparison of the serum kinetics and urinary excretion of this compound and bacampicillin.[1][2][3] This guide synthesizes the findings from this crucial research, presenting the data in a clear, comparative format and detailing the experimental protocols to inform future research and development.

Pharmacokinetic Profile: Data Summary

The study highlights significant differences in the absorption and peak serum concentrations of the two ampicillin esters. The quantitative data from the study is summarized in the tables below.

Table 1: Comparative Pharmacokinetic Parameters [1][2]

ParameterThis compoundBacampicillin
Mean Peak Serum Concentration (Cmax)12.0 mg/L9.7 mg/L
Mean Time to Peak Concentration (Tmax)0.6 hours0.7 hours
Area Under the Curve (AUC)Similar to BacampicillinSimilar to this compound
Total Percentage Urinary RecoverySimilar to BacampicillinSimilar to this compound

Table 2: Serum Concentration Over Time

Time (hours)This compound (mg/L)Bacampicillin (mg/L)
0.256.83.9
0.511.58.7
0.7512.99.7
1.011.88.8
1.58.76.8
2.06.15.0
3.02.82.6
4.01.31.2
6.00.40.4

Table 3: Cumulative Urinary Excretion

Time (hours)This compound (%)Bacampicillin (%)
0-246.943.0
0-463.261.5
0-669.168.1
0-1272.572.1

Experimental Design and Methodology

The comparative study employed a crossover design, a robust methodology for pharmacokinetic studies.

Study Protocol

A crossover study was conducted with six healthy, fasting male volunteers. Each participant received single oral doses of 800 mg of this compound (equivalent to 500 mg of ampicillin) and 800 mg of bacampicillin hydrochloride (equivalent to 556 mg of ampicillin). There was a washout period between the administration of each drug to prevent carry-over effects.

Sample Collection and Analysis

Venous blood samples were collected at intervals over 6 hours, and urine samples were collected over a 12-hour period following the ingestion of each drug. The concentration of free ampicillin in the serum and urine was determined using a microbiological assay with Bacillus subtilis as the indicator organism.

Visualizing the Study Design and Drug Metabolism

To better understand the experimental flow and the metabolic fate of these prodrugs, the following diagrams are provided.

G cluster_study_design Crossover Study Workflow cluster_group1 Group 1 cluster_group2 Group 2 Recruitment 6 Healthy Volunteers Fasting Overnight Fasting Recruitment->Fasting Randomization Randomization Fasting->Randomization DrugA1 Administer this compound Randomization->DrugA1 DrugB2 Administer Bacampicillin Randomization->DrugB2 Washout Washout Period DrugB1 Administer Bacampicillin Washout->DrugB1 DrugA2 Administer this compound Washout->DrugA2 Sampling1 Blood & Urine Sampling DrugA1->Sampling1 Sampling1->Washout Sampling3 Blood & Urine Sampling DrugB1->Sampling3 Sampling2 Blood & Urine Sampling DrugB2->Sampling2 Sampling2->Washout Sampling4 Blood & Urine Sampling DrugA2->Sampling4

Caption: Workflow of the crossover study design.

G cluster_pathway Metabolic Pathway of Prodrugs cluster_this compound This compound cluster_bacampicillin Bacampicillin This compound This compound Hydrolysis_L Hydrolysis by Intestinal Esterases This compound->Hydrolysis_L Ampicillin_L Ampicillin Hydrolysis_L->Ampicillin_L Acetoin Acetoin Hydrolysis_L->Acetoin Bacampicillin Bacampicillin Hydrolysis_B Hydrolysis by Intestinal & Serum Esterases Bacampicillin->Hydrolysis_B Ampicillin_B Ampicillin Hydrolysis_B->Ampicillin_B Acetaldehyde Acetaldehyde Hydrolysis_B->Acetaldehyde

Caption: Conversion of prodrugs to active ampicillin.

Conclusion

The crossover study demonstrates that while both this compound and bacampicillin are effective prodrugs of ampicillin, this compound exhibits a more rapid absorption and achieves a higher peak serum concentration. The area under the curve and total urinary recovery were found to be similar for both drugs, suggesting comparable overall bioavailability. These findings are critical for the rational design of dosing regimens and the selection of appropriate candidates for further clinical investigation. The provided experimental details and visualizations offer a clear framework for understanding and potentially replicating or extending this important comparative research.

References

Statistical analysis for comparing the MIC values of Lenampicillin and other antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a statistical comparison of the Minimum Inhibitory Concentration (MIC) values for Lenampicillin, alongside other commonly prescribed antibiotics, against clinically significant bacterial strains. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective assessment of the antimicrobial potency of these agents. As this compound is a prodrug that is rapidly hydrolyzed to ampicillin in the body, the MIC values of ampicillin are utilized as a direct surrogate for its in vitro activity.

Comparative MIC Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of ampicillin (representing this compound), amoxicillin, and ciprofloxacin against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The data is presented as a range of reported MICs, as well as MIC₅₀ and MIC₉₀ values, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. This provides a more nuanced understanding of the antibiotics' efficacy across multiple strains.

AntibioticBacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Ampicillin Staphylococcus aureus0.06 - >2560.5 - 88 - >256[1]
Escherichia coli2 - >2564 - 8>64 - ≥128[2][3]
Pseudomonas aeruginosa>64 - >512>512>512
Amoxicillin Staphylococcus aureus0.25 - 1280.25 - 0.5[4][5]8 - 64
Escherichia coli0.25 - >512832
Pseudomonas aeruginosa---
Ciprofloxacin Staphylococcus aureus0.125 - >10240.25 - 10.5 - >32
Escherichia coli0.004 - >1280.015 - 0.030.06 - >32
Pseudomonas aeruginosa0.008 - >5120.12 - 0.50.5 - >32

Note: The MIC values for ampicillin against Pseudomonas aeruginosa are generally very high, indicating intrinsic resistance. Amoxicillin is typically not effective against Pseudomonas aeruginosa.

Experimental Protocols for MIC Determination

The determination of MIC values is a critical component of antimicrobial susceptibility testing. The following are detailed methodologies for two standard protocols: Broth Microdilution and Agar Dilution, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serial dilutions of an antibiotic in a liquid medium.

1. Preparation of Materials:

  • Antibiotic Stock Solutions: Prepare stock solutions of each antibiotic at a high concentration (e.g., 1000 µg/mL) in a suitable solvent. Sterilize by filtration.
  • Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria. For fastidious organisms, specific supplemented media may be required as per CLSI or EUCAST guidelines.
  • Bacterial Inoculum: From a fresh (18-24 hour) culture on an appropriate agar plate, select several colonies and suspend them in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
  • Microtiter Plates: Use sterile 96-well microtiter plates.

2. Assay Procedure:

  • Dispense 50 µL of the appropriate growth medium into each well of the microtiter plate.
  • Create serial two-fold dilutions of the antibiotic by adding 50 µL of the antibiotic stock solution to the first well of a row and then transferring 50 µL to the subsequent wells, mixing thoroughly at each step. The last well typically serves as a growth control and contains no antibiotic.
  • Inoculate each well (except for a sterility control well) with 50 µL of the standardized bacterial inoculum.
  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or with a plate reader.

Agar Dilution Method

In this method, the antibiotic is incorporated into the agar medium at various concentrations, and then a standardized bacterial inoculum is spotted onto the surface.

1. Preparation of Materials:

  • Antibiotic-Containing Agar Plates: Prepare a series of agar plates (typically Mueller-Hinton Agar) containing two-fold serial dilutions of the antibiotic. This is achieved by adding the appropriate volume of the antibiotic stock solution to molten agar before it solidifies. A control plate with no antibiotic is also prepared.
  • Bacterial Inoculum: Prepare the bacterial inoculum as described for the broth microdilution method (0.5 McFarland standard).

2. Assay Procedure:

  • Using a multipoint inoculator, spot a standardized volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of each antibiotic-containing agar plate and the control plate.
  • Allow the inoculum spots to dry completely before inverting the plates.
  • Incubate the plates at 35°C ± 2°C for 16-20 hours.

3. Interpretation of Results:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration of an antibiotic using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results A Prepare Antibiotic Stock Solution E Create Serial Dilutions of Antibiotic A->E B Prepare Bacterial Inoculum (0.5 McFarland) F Inoculate Wells with Bacterial Suspension B->F C Prepare Growth Medium (e.g., CAMHB) D Dispense Medium into 96-well Plate C->D D->E E->F G Incubate Plate (35°C, 16-20h) F->G H Visually Inspect for Bacterial Growth G->H I Determine MIC (Lowest Concentration with No Growth) H->I

Caption: Workflow for MIC determination by broth microdilution.

References

Benchmarking Lenampicillin's performance against current standard-of-care antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive performance benchmark of Lenampicillin, a prodrug of ampicillin, against current standard-of-care antibiotics for common bacterial infections. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on this compound's efficacy, safety, and pharmacokinetic profile, offering a direct comparison with established treatments for skin and soft tissue, respiratory tract, and oral and maxillofacial infections.

Executive Summary

This compound is an orally administered antibiotic that is rapidly hydrolyzed to ampicillin, its active form, after absorption.[1] This conversion enhances the oral bioavailability of ampicillin, leading to higher peak serum concentrations and a more rapid time to peak concentration compared to amoxicillin.[2][3] Clinical studies have demonstrated that this compound has a comparable efficacy and safety profile to amoxicillin in treating skin and soft tissue infections.[4] As the active moiety is ampicillin, this compound's antibacterial spectrum and mechanism of action are identical to that of ampicillin, involving the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[5]

This guide presents a detailed comparison of this compound's performance metrics, including Minimum Inhibitory Concentration (MIC) data and pharmacokinetic parameters, alongside those of standard-of-care antibiotics for relevant indications.

Mechanism of Action

This compound is a prodrug of ampicillin, meaning it is biochemically converted in the body to the active drug, ampicillin. Ampicillin, a beta-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inactivating PBPs, ampicillin prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.

Figure 1: Mechanism of Action of this compound.

Comparative In Vitro Activity

The in vitro activity of an antibiotic is a critical indicator of its potential clinical efficacy. The Minimum Inhibitory Concentration (MIC) represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium. As this compound's active form is ampicillin, the following tables compare the MIC values of ampicillin against common pathogens with those of standard-of-care antibiotics for relevant infections.

Table 1: MIC90 (µg/mL) Comparison for Key Pathogens in Skin and Soft Tissue Infections

PathogenAmpicillinCephalexinClindamycinDoxycyclineTrimethoprim-Sulfamethoxazole (TMP-SMX)
Staphylococcus aureus (MSSA)0.5 - 140.250.50.5/9.5
Streptococcus pyogenes (Group A Strep)≤0.060.5≤0.120.25≤0.5/9.5

Note: Data compiled from multiple sources. MIC values can vary based on testing methodology and geographic location.

Table 2: MIC90 (µg/mL) Comparison for Key Pathogens in Respiratory Tract Infections

PathogenAmpicillinAmoxicillin/ClavulanateDoxycyclineAzithromycin
Streptococcus pneumoniae0.03 - 0.06≤0.25/0.120.12≤0.12
Haemophilus influenzae (β-lactamase negative)0.25≤1/0.522
Haemophilus influenzae (β-lactamase positive)>16≤1/0.522

Note: Data compiled from multiple sources. MIC values can vary based on testing methodology and geographic location.

Table 3: MIC (µg/mL) Comparison for Key Pathogens in Oral and Maxillofacial Infections

PathogenThis compound (as Ampicillin)AmoxicillinClindamycin
Gram-positive cocci (e.g., Streptococcus spp.)<0.39≤0.25≤0.12
Anaerobes (e.g., Peptostreptococcus spp.)<0.39≤0.25≤0.25

Note: Data for this compound is from a study on oral and maxillofacial infections. Other data is generalized from available literature.

Pharmacokinetic Profile Comparison

The pharmacokinetic properties of an antibiotic determine its absorption, distribution, metabolism, and excretion. This compound was specifically designed to improve the oral absorption of ampicillin.

Table 4: Pharmacokinetic Parameters of this compound and Comparator Oral Antibiotics

ParameterThis compound (400 mg)Ampicillin (equimolar dose)Amoxicillin (500 mg)Bacampicillin (400 mg)
Cmax (µg/mL) 6.52.97.69.7
Tmax (h) 0.700.871.40.7
AUC (µg·h/mL) Similar to Amoxicillin & Bacampicillin-Similar to this compound & BacampicillinSimilar to this compound & Amoxicillin

Cmax: Maximum serum concentration; Tmax: Time to reach maximum serum concentration; AUC: Area under the concentration-time curve.

The data indicates that this compound achieves a higher peak serum concentration in a shorter amount of time compared to an equimolar dose of ampicillin, and a faster time to peak concentration than amoxicillin.

Clinical Efficacy

Clinical trial data provides the most direct evidence of a drug's performance in patients.

Skin and Soft Tissue Infections:

A double-blind, controlled clinical study compared this compound (1,000 mg/day) to amoxicillin (1,000 mg/day) for the treatment of suppurative skin and soft tissue infections. The results showed no significant difference in effectiveness and usefulness between the two drugs. The "cured" or "remarkably improved" rate for this compound was 79.2%, compared to 76.6% for amoxicillin. The incidence of severe side effects was slightly lower in the this compound group. In another study, the clinical efficacy rate of this compound in treating 183 cases of superficial purulent infection was 79.2%.

Respiratory Tract Infections:

A clinical evaluation of this compound (750-1000 mg/day) in seven cases of acute respiratory infection (including acute bronchitis, pneumonia, and bronchopneumonia) and one case of urinary tract infection showed a good clinical response in five cases, resulting in an overall effective rate of 71.4%.

Oral and Maxillofacial Infections:

In a study of 109 cases of oral infections, this compound demonstrated an efficacy rate of 87.3% as determined by a point system, and 86.3% based on the subjective judgment of the treating physicians.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol for determining MIC values using the broth microdilution method, a standard procedure in microbiology.

Start Start Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Serial Dilution of Antibiotics Serial Dilution of Antibiotics Prepare Bacterial Inoculum->Serial Dilution of Antibiotics Inoculate Microtiter Plate Inoculate Microtiter Plate Serial Dilution of Antibiotics->Inoculate Microtiter Plate Incubate Incubate Inoculate Microtiter Plate->Incubate Read Results Read Results Incubate->Read Results Determine MIC Determine MIC Read Results->Determine MIC End End Determine MIC->End

References

Correlating In Vitro Susceptibility of Lenampicillin with In Vivo Clinical Outcomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the relationship between the in vitro activity of Lenampicillin, a prodrug of ampicillin, and its in vivo efficacy, particularly in the context of skin and soft tissue infections. By examining available experimental data, this document aims to offer objective insights for researchers and drug development professionals.

Understanding the Correlation: From Laboratory to Clinic

The clinical success of an antibiotic is fundamentally linked to its ability to inhibit or kill pathogenic bacteria at concentrations achievable in the human body. In vitro susceptibility testing, primarily through the determination of the Minimum Inhibitory Concentration (MIC), provides a quantitative measure of a drug's potency against a specific microorganism. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. However, the translation of this in vitro data to in vivo clinical outcomes is a complex process influenced by pharmacokinetics (PK), pharmacodynamics (PD), and host factors.

This compound, as a prodrug, is hydrolyzed to ampicillin after oral administration. Therefore, the in vitro susceptibility data of ampicillin is directly relevant to predicting the in vivo efficacy of this compound. The core principle is that for an infection to be treated successfully, the concentration of free ampicillin at the site of infection must exceed the MIC of the causative pathogen for a sufficient duration.

Data Presentation: In Vitro Susceptibility vs. In Vivo Efficacy

The following tables summarize the available quantitative data for this compound (ampicillin) in vitro susceptibility and the corresponding in vivo clinical outcomes from studies on skin and soft tissue infections.

Table 1: In Vitro Susceptibility of Ampicillin against Common Skin Pathogens

Bacterial SpeciesAmpicillin MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (Methicillin-Susceptible, MSSA)0.6 - 10.564
Staphylococcus epidermidisNot specified in retrieved dataNot specifiedNot specified
Gram-positive cocci (general)<0.39Not specifiedNot specified
Gram-negative bacteria (susceptible strains)<3.13Not specifiedNot specified

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: In Vivo Clinical Efficacy of this compound in Skin and Soft Tissue Infections

Clinical StudyDosageIndicationClinical Efficacy RateEfficacy against S. aureusEfficacy against S. epidermidis
Double-blind vs. Amoxicillin[1]1000 mg daily (divided doses)Superficial suppurative skin and soft tissue infections88.7% ("cured" or "remarkably improved")Not specifiedNot specified
Open-label study[2]750-1500 mg dailySuperficial purulent infections79.2%74.6%76.3%

Table 3: Correlation of Ampicillin/Sulbactam MIC with Clinical Outcomes in Enterobacteriaceae Infections (A Surrogate Model)

Ampicillin MIC (µg/mL)Clinical Cure/Improvement Rate
≤ 8Not appreciably different from higher MICs
16Not appreciably different from ≤ 8 µg/mL
32Not appreciably different from ≤ 8 µg/mL

This table is based on a retrospective analysis of ampicillin/sulbactam clinical trials and suggests that for Enterobacteriaceae, clinical outcomes may not significantly differ for pathogens with MICs up to 32 µg/mL.[3] This provides a framework for how such a correlation could be assessed for this compound.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for the key experiments cited.

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of ampicillin that inhibits the visible growth of a bacterial isolate.

Method: Broth microdilution is a standard method.

  • Preparation of Reagents:

    • Prepare a stock solution of ampicillin powder of known potency in a suitable solvent and dilute it to the desired starting concentration in Mueller-Hinton Broth (MHB).

    • Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution:

    • In a 96-well microtiter plate, perform serial twofold dilutions of the ampicillin solution with MHB to achieve a range of concentrations.

  • Inoculation:

    • Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation:

    • The MIC is read as the lowest concentration of ampicillin in which there is no visible growth (turbidity) of the bacteria.

In Vivo Efficacy Study: Clinical Trial for Skin and Soft Tissue Infections (Generalized Protocol)

Objective: To evaluate the clinical efficacy and safety of this compound in treating patients with skin and soft tissue infections.

Study Design: A multicenter, randomized, double-blind, controlled clinical trial.

  • Patient Population:

    • Inclusion criteria: Adult patients with a clinical diagnosis of cellulitis, wound infection, or major cutaneous abscess.

    • Exclusion criteria: Known hypersensitivity to penicillins, severe renal impairment, or infection with a known ampicillin-resistant pathogen.

  • Randomization and Blinding:

    • Patients are randomly assigned to receive either this compound or a comparator antibiotic (e.g., amoxicillin).

    • Both investigators and patients are blinded to the treatment allocation.

  • Treatment Regimen:

    • This compound administered orally at a specified dose (e.g., 1000 mg daily in divided doses) for a defined duration (e.g., 14 days).[1]

  • Clinical Assessment:

    • Baseline assessment includes clinical evaluation of the infection, wound culture for pathogen identification and in vitro susceptibility testing.

    • Follow-up assessments are conducted at specific time points during and after treatment to evaluate clinical response (e.g., resolution of signs and symptoms of infection).

  • Outcome Measures:

    • Primary endpoint: Clinical cure rate, defined as the complete resolution of all signs and symptoms of infection.

    • Secondary endpoints: Bacteriological eradication rate, incidence of adverse events.

  • Data Analysis:

    • Statistical analysis is performed to compare the efficacy and safety of this compound with the comparator drug.

    • An attempt to correlate the baseline MIC of the isolated pathogen with the clinical outcome for each patient is a critical component of the analysis.

Visualization of Key Processes

Diagrams created using Graphviz (DOT language) illustrate the workflow for correlating in vitro and in vivo data and the mechanism of action of this compound.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Study (Clinical Trial) cluster_2 Correlation isolate Bacterial Isolate from Patient mic MIC Determination (e.g., Broth Microdilution) isolate->mic analysis Correlational Analysis mic->analysis Susceptibility Data patient Patient with Skin Infection treatment This compound Treatment patient->treatment outcome Clinical Outcome (Cure/Failure) treatment->outcome outcome->analysis Efficacy Data report Correlation Report analysis->report Generates

Caption: Workflow for correlating in vitro MIC with in vivo clinical outcome.

G This compound This compound (Oral Administration) absorption Absorption in GI Tract This compound->absorption hydrolysis Hydrolysis in Intestinal Mucosa/Blood absorption->hydrolysis ampicillin Ampicillin (Active Drug) hydrolysis->ampicillin pbp Penicillin-Binding Proteins (PBPs) on Bacterial Cell Wall ampicillin->pbp Binds to inhibition Inhibition of Cell Wall Synthesis pbp->inhibition Leads to lysis Bacterial Cell Lysis inhibition->lysis

Caption: Mechanism of action of this compound.

Conclusion

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lenampicillin
Reactant of Route 2
Reactant of Route 2
Lenampicillin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.